Synthesis Pathway of (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary The (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid scaffold is a highly valued, conformationally restricted building block in modern medicinal chemistry. Featuring a cis-fused tetrahydrofuran and c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid scaffold is a highly valued, conformationally restricted building block in modern medicinal chemistry. Featuring a cis-fused tetrahydrofuran and cyclopropane ring system, it is frequently utilized to lock the conformation of pharmacophores, enhancing target binding affinity and metabolic stability. This technical whitepaper details a highly stereoselective, three-phase synthetic pathway to achieve this specific enantiomer, emphasizing the mechanistic causality, stereochemical tracking, and chemoselective transformations required for high-yield production.
The synthesis of the (1S,5S)-3-oxabicyclo[3.1.0]hexane core relies on a chiral pool approach. The absolute stereochemistry of the bicyclic system is entirely dictated by the stereocenter of the epoxide precursor.
To achieve the (1S,5S) target, we must begin with (S)-(+)-epichlorohydrin .
A critical stereochemical nuance occurs during this pathway: the domino cyclopropanation/lactonization of (S)-epichlorohydrin yields the (1R,5S) -lactone. However, during the subsequent chemoselective reduction of the lactone carbonyl (C2) to a methylene group, the Cahn-Ingold-Prelog (CIP) priority of C2 drops below that of the C1 exocyclic ester. This priority swap causes the nomenclature of the C1 stereocenter to invert from (R) to (S), yielding the (1S,5S) configuration in the final ether without any actual spatial inversion of the atoms ([1]([Link])).
Figure 1: Three-stage synthetic pathway for (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid.
Mechanistic Dynamics: The Domino Cascade
The formation of the bicyclic core is achieved via a highly efficient domino reaction ([2]([Link])). The reaction between diethyl malonate and epichlorohydrin in the presence of sodium ethoxide initiates a cascade:
Nucleophilic Attack : The malonate carbanion attacks the terminal, less sterically hindered carbon of the epoxide.
Intramolecular Cyclopropanation : The resulting alkoxide acts as an internal nucleophile, displacing the adjacent chloride in a 3-exo-tet cyclization to form a cyclopropane ring.
Spontaneous Lactonization : The proximity of the newly formed hydroxymethyl group to the cis-oriented ethyl ester drives an entropically favored lactonization, extruding ethanol and sealing the tetrahydrofuran ring ([3]()).
Figure 2: Mechanistic cascade of the domino cyclopropanation and lactonization sequence.
Step-by-Step Experimental Methodologies
Phase 1: Synthesis of (1R,5S)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
This protocol adapts the scalable synthesis utilized in the production of brivaracetam precursors ([3]()).
Preparation : Equip a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel under an inert nitrogen atmosphere.
Carbanion Generation : Add anhydrous ethanol (80 mL), followed by sodium ethoxide (2.05 g, 38 mmol). Slowly add diethyl malonate (6.3 mL, 41 mmol). Stir the mixture at 0 °C for 15 minutes to ensure complete enolate formation.
Epoxide Addition : Add (S)-(+)-epichlorohydrin (2.7 mL, 35 mmol) dropwise over 20 minutes to control the exothermic ring-opening.
Domino Cyclization : Warm the reaction to room temperature, then heat to reflux for 18 hours.
Workup : Evaporate the ethanol under reduced pressure. Partition the residue between deionized water (100 mL) and ethyl acetate (100 mL). Extract the aqueous layer twice more with ethyl acetate (2 x 100 mL).
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude viscous oil via vacuum distillation to yield the bicyclic lactone.
Phase 2: Chemoselective Reduction to (1S,5S)-Ethyl 3-oxabicyclo[3.1.0]hexane-1-carboxylate
Causality Note: Boron trifluoride etherate (BF₃·OEt₂) acts as a Lewis acid, preferentially coordinating to the more electron-rich lactone carbonyl oxygen over the acyclic ester. This directs the borane hydride transfer exclusively to the lactone, preventing over-reduction.
Activation : Dissolve the (1R,5S)-lactone (10 mmol) in anhydrous THF (30 mL) under argon. Cool the solution to 0 °C using an ice bath.
Lewis Acid Addition : Add BF₃·OEt₂ (1.2 equiv, 12 mmol) dropwise and stir for 15 minutes.
Reduction : Slowly add Borane-THF complex (1.0 M in THF, 15 mL, 15 mmol).
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours. Monitor complete consumption of the lactone via TLC.
Quench : Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ (20 mL) at 0 °C. Extract with dichloromethane (3 x 30 mL), dry over MgSO₄, and concentrate to yield the cyclic ether.
Phase 3: Saponification to (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Hydrolysis : Dissolve the (1S,5S)-ethyl ester (8 mmol) in a 3:1 mixture of THF and water (20 mL).
Base Addition : Add lithium hydroxide monohydrate (LiOH·H₂O, 16 mmol). Stir vigorously at room temperature for 2 hours. Mild basic conditions are strictly maintained to prevent any potential epimerization at the bridgehead carbon.
Isolation : Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether (15 mL) to remove organic impurities.
Acidification : Cool the aqueous layer to 0 °C and acidify to pH ~2 using 1M HCl.
Extraction : Extract the precipitated carboxylic acid with ethyl acetate (3 x 25 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to afford the pure (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid as a crystalline solid.
Note: Enantiomeric excess (ee%) is conserved throughout the pathway due to the absence of conditions that would facilitate ring-opening or bridgehead epimerization.
References
Processes to produce brivaracetam (EP3302441A1) . Google Patents. Available at:[3]
Lithium Chloride-Mediated Stereoselective Synthesis of Cyclopropanecarboxamides from γ,δ-Epoxy Malonates through a Domino Cyclopropanation/Lactonization/Aminolysis Process . The Journal of Organic Chemistry. Available at:[Link][2]
ethyl (1S,5R)-2-oxo-3-oxabicyclo(3.1.0)hexane-1-carboxylate Compound Summary . PubChem. Available at:[Link][1]
An In-depth Technical Guide to the Potential Applications of Novel Bicyclic Carboxylic Acids
Prepared for: Researchers, Scientists, and Drug Development Professionals Part 1: Introduction to Bicyclic Carboxylic Acids: A Scaffold for Innovation The Rise of 3D Scaffolds in Drug Discovery: Moving Beyond "Flatland"...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to Bicyclic Carboxylic Acids: A Scaffold for Innovation
The Rise of 3D Scaffolds in Drug Discovery: Moving Beyond "Flatland"
For decades, drug discovery has been dominated by molecules that are largely two-dimensional or "flat" in nature. However, the concept of "escaping from flatland" has gained significant traction in recent years, with a growing appreciation for the advantages of three-dimensional (3D) molecular scaffolds. These scaffolds can provide access to novel chemical space, improve physicochemical properties, and offer new ways to interact with biological targets.
What are Bicyclic Carboxylic Acids?
Bicyclic carboxylic acids are a class of organic molecules characterized by two fused or bridged ring systems with at least one carboxylic acid functional group. This structural arrangement imparts a high degree of rigidity and a defined 3D geometry, which can be highly advantageous in the design of bioactive molecules.
Key Advantages of Bicyclic Scaffolds: Rigidity, Novelty, and Bioisosterism
The unique structural features of bicyclic carboxylic acids offer several key advantages in drug discovery and chemical biology:
Conformational Rigidity: The fused or bridged ring systems lock the molecule into a specific conformation. This pre-organization can lead to higher binding affinities for biological targets by reducing the entropic penalty of binding.
Novelty and Intellectual Property: The exploration of novel bicyclic scaffolds provides opportunities for the discovery of first-in-class molecules with unique pharmacological profiles, offering a strong intellectual property position.
Bioisosterism: Bicyclic motifs can serve as effective bioisosteres for commonly used, but often problematic, functional groups like phenyl rings.[1] This can lead to improved properties such as enhanced solubility, metabolic stability, and reduced toxicity.[1] The bicyclo[1.1.1]pentane (BCP) motif, for instance, is an emerging bioisostere for the 1,4-phenylene ring.[2]
Part 2: Synthesis of Novel Bicyclic Carboxylic Acids: Building the Core
The ability to efficiently synthesize these complex scaffolds is crucial for their application. Here, we present two case studies detailing the synthesis of important bicyclic carboxylic acid building blocks.
Case Study 1: Synthesis of Saturated Bicyclic Amino Acids for ACE Inhibitors - The Example of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
2.1.1. Rationale and Significance
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a key chiral building block for the synthesis of several potent Angiotensin-Converting Enzyme (ACE) inhibitors, including Perindopril and Trandolapril.[3][4] Its rigid bicyclic structure mimics the binding conformation of the natural substrate of ACE, leading to high-affinity inhibition. The stereochemistry of the three chiral centers is critical for its biological activity.[4]
2.1.2. Detailed Step-by-Step Protocol
This protocol describes the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid via the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
Materials:
(S)-indoline-2-carboxylic acid
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)[4]
Glacial acetic acid
Ethanol
Hydrogen gas supply
Pressure reactor (e.g., Parr hydrogenator)
Filtration apparatus (e.g., Buchner funnel)
Rotary evaporator
Procedure:
Reaction Setup: In a pressure reactor, dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid.
Catalyst Addition: Carefully add the hydrogenation catalyst (PtO₂ or Pd/C) to the solution. The choice of catalyst can influence the diastereomeric ratio of the product.[4]
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure and heat to the appropriate temperature. Stir the reaction mixture vigorously.
Reaction Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.
Crystallization and Purification: Recrystallize the solid residue from ethanol to obtain the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[4] Fractional crystallization is a common method for isolating the desired stereoisomer.[4]
Case Study 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - A Phenyl Ring Bioisostere
2.2.1. Rationale and Significance
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a versatile building block for introducing the BCP motif as a bioisosteric replacement for a 1,4-disubstituted phenyl ring.[5] This substitution can lead to improved pharmacokinetic properties of drug candidates.[1]
2.2.2. Detailed Step-by-Step Protocol
This protocol describes a large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[6]
Materials:
[1.1.1]Propellane
Diacetyl
Sodium hydroxide (NaOH)
Bromine (Br₂)
Dioxane
Dichloromethane (CH₂Cl₂)
Ethyl acetate (EtOAc)
Hydrochloric acid (HCl)
Procedure:
Step 1: Photochemical Preparation of Diketone Intermediate
A photochemical reaction between [1.1.1]propellane and diacetyl is performed, often in a flow reactor, to produce the diketone precursor.[5]
Step 2: Haloform Reaction to Form the Dicarboxylic Acid
Prepare Sodium Hypobromite Solution: In a suitable reaction vessel, dissolve NaOH in water and cool the solution. Slowly add bromine to the cooled NaOH solution while stirring.
Reaction with Diketone: Cool the sodium hypobromite solution to 0 °C. In a separate flask, dissolve the diketone precursor in dioxane. Add the diketone solution dropwise to the cold sodium hypobromite solution.
Reaction and Workup: Stir the mixture overnight. After the reaction is complete, extract the mixture with CH₂Cl₂ to remove any unreacted starting material.
Acidification and Extraction: Carefully acidify the aqueous layer with HCl. Extract the acidified aqueous layer with EtOAc.
Isolation: Combine the organic layers and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[6]
Part 3: Applications of Bicyclic Carboxylic Acids in Drug Discovery and Chemical Biology
The unique structural and chemical properties of bicyclic carboxylic acids have led to their application in a variety of areas, from enzyme inhibition to bioorthogonal chemistry.
Application 1: Bicyclic Carboxylic Acids as Enzyme Inhibitors
3.1.1. Mechanism of Action: Mimicking Transition States and Exploiting Binding Pockets
The rigid, three-dimensional structures of bicyclic carboxylic acids make them excellent scaffolds for the design of enzyme inhibitors. They can be designed to mimic the transition state of an enzymatic reaction or to present key functional groups in an optimal orientation to interact with specific binding pockets within the enzyme's active site.
3.1.2. Case Study: Angiotensin-Converting Enzyme (ACE) Inhibitors
3.1.2.1. Introduction to ACE and its Role in Hypertension
Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure.[7][8] ACE converts angiotensin I to the potent vasoconstrictor angiotensin II.[7][8] Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension and heart failure.[8]
3.1.2.2. Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol describes a common in vitro assay to determine the inhibitory activity of a compound against ACE using the substrate hippuryl-histidyl-leucine (HHL).[7][9]
Materials:
Angiotensin-Converting Enzyme (ACE) from rabbit lung
Hippuryl-histidyl-leucine (HHL)
Test compound (bicyclic carboxylic acid derivative)
Sodium borate buffer (pH 8.3) containing NaCl
Hydrochloric acid (HCl)
Ethyl acetate
Spectrophotometer or HPLC with UV detector
Procedure:
Prepare Solutions:
Prepare a stock solution of ACE in sodium borate buffer.
Prepare a stock solution of HHL in sodium borate buffer.
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO), ensuring the final concentration of the solvent in the assay is low (e.g., <1%).
Assay Setup:
In a microcentrifuge tube or a 96-well plate, add the test compound solution (or buffer for the control).
Add the ACE solution and pre-incubate the mixture at 37°C for 5-10 minutes.[9]
Initiate Reaction: Add the HHL substrate solution to initiate the reaction.
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9]
Stop Reaction: Stop the reaction by adding HCl.[7]
Extraction: Add ethyl acetate to extract the hippuric acid product. Vortex vigorously and centrifuge to separate the layers.[7]
Quantification:
Spectrophotometry: Carefully transfer the upper ethyl acetate layer and measure the absorbance at 228 nm.[7]
HPLC: Inject the ethyl acetate layer (after evaporation and reconstitution) or the aqueous layer (after stopping the reaction) onto a C18 HPLC column and quantify the hippuric acid peak at 228 nm.[9]
3.1.2.3. Data Analysis and Interpretation
The percentage of ACE inhibition is calculated using the following formula:
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for In Vitro ACE Inhibition Assay
Caption: Experimental workflow for the in vitro ACE inhibition assay.
3.1.3. Case Study: Tropomyosin Receptor Kinase (TRK) Inhibitors
3.1.3.1. Introduction to TRK Kinases and their Role in Cancer
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[10][11] Aberrant fusions of the NTRK genes that encode for these receptors can lead to the production of constitutively active Trk fusion proteins, which act as oncogenic drivers in a wide range of cancers.[10][11] Bicyclic carboxamide derivatives have been designed and synthesized as potent TRK inhibitors.[12]
3.1.3.2. Experimental Protocol: In Vitro TRK Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against Trk kinases.[10]
Materials:
Recombinant human TrkA, TrkB, and TrkC kinase domains
Prepare Solutions: Prepare serial dilutions of the test compound.
Assay Setup: In a microplate, combine the Trk kinase, peptide substrate, and the test compound at various concentrations.
Initiate Reaction: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a luminescence-based detection method according to the manufacturer's instructions.
TRK Signaling Pathway and Inhibition
Caption: Simplified TRK signaling pathway and the point of inhibition by bicyclic TRK inhibitors.
This assay determines the effect of the TRK inhibitor on the proliferation of cancer cells harboring an NTRK gene fusion.[10]
Materials:
NTRK fusion-positive cancer cell line (e.g., Ba/F3-LMNA-NTRK1)[12]
Cell culture medium and supplements
Test compound
Cell viability reagent (e.g., resazurin or CellTiter-Glo®)
96-well cell culture plates
Procedure:
Cell Seeding: Seed the NTRK fusion-positive cells in a 96-well plate at an appropriate density.
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 72 hours.
Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.
Measurement: Measure the signal (fluorescence or luminescence) using a plate reader.
Data Analysis: Determine the percentage of proliferation inhibition relative to the vehicle control and calculate the GI₅₀ value (the concentration of inhibitor that causes 50% growth inhibition).
Table 1: Summary of Biological Activities of Selected Bicyclic Carboxylic Acid Derivatives
Application 2: Bicyclic Carboxylic Acids in Bioorthogonal Chemistry
3.2.1. Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal "click" chemistry reaction that allows for the covalent ligation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[13][14] This reaction relies on the high reactivity of a strained alkyne, such as a cyclooctyne, with an azide.
3.2.2. Bicyclo[6.1.0]nonyne (BCN) Carboxylic Acid as a Key Reagent
Bicyclo[6.1.0]nonyne (BCN) is a widely used strained alkyne in SPAAC due to its favorable balance of reactivity and stability.[15] The carboxylic acid derivative of BCN allows for facile and stable conjugation to biomolecules via amide bond formation, which is more stable in biological media than the carbamate linkages formed from BCN alcohol derivatives.[7]
3.2.3. Experimental Protocol: BCN-Azide Ligation for Biomolecule Labeling
This protocol describes a general procedure for labeling a biomolecule (e.g., an antibody) with a BCN moiety and subsequent ligation to an azide-functionalized molecule (e.g., a fluorescent dye).[13]
Mix the biomolecule with a molar excess of the BCN-NHS ester solution.
Incubate the reaction at room temperature for 60 minutes.
Quench the reaction by adding Tris buffer.
Remove the unreacted BCN-NHS ester using a spin desalting column.
Step 2: SPAAC Reaction
Mix the BCN-activated biomolecule with the azide-functionalized molecule.
Incubate the reaction mixture, typically at room temperature or 37°C. The reaction time will depend on the concentration of the reactants.
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or HPLC.
3.2.4. Advantages of BCN in SPAAC
Biocompatibility: The reaction is copper-free, making it suitable for live-cell and in vivo applications.[13]
High Specificity: The azide and BCN groups react specifically with each other, minimizing off-target reactions.[13]
Stability: The resulting triazole linkage is highly stable.[13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN
Caption: Schematic of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using BCN.
Part 4: Future Perspectives and Conclusion
Emerging Applications of Bicyclic Carboxylic Acids
The potential applications of novel bicyclic carboxylic acids continue to expand. Emerging areas of interest include their use in:
Materials Science: As rigid linkers in the construction of metal-organic frameworks (MOFs) and other advanced materials.
Catalysis: As chiral ligands in asymmetric catalysis.
Neuroscience: As conformationally restricted analogs of neurotransmitters to probe receptor binding and function.
Challenges and Opportunities in the Field
While the field is ripe with opportunity, challenges remain, particularly in the development of efficient and stereoselective synthetic routes to more complex bicyclic systems. Overcoming these synthetic hurdles will be key to unlocking the full potential of this exciting class of molecules.
Conclusion: The Expanding Horizon of Bicyclic Carboxylic Acids
Novel bicyclic carboxylic acids represent a powerful and versatile platform for innovation in drug discovery, chemical biology, and beyond. Their unique structural features offer solutions to long-standing challenges in medicinal chemistry and provide access to new frontiers of molecular design. As synthetic methodologies continue to advance, we can expect to see the impact of these remarkable scaffolds grow ever larger.
References
Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. (URL not available)
Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - PMC. [Link]
Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids - PubMed. [Link]
Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC. [Link]
What is the simple protocol or method to determine ACE inhibitory activity of peptides?. [Link]
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications. [Link]
Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks - ACS Publications. [Link]
New method for bicyclo[1.1.1]pentane ketones synthesis - EurekAlert!. [Link]
Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. [Link]
Protocol for using (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid in medicinal chemistry
Introduction & Strategic Rationale In contemporary drug discovery, mitigating lipophilicity while maintaining target affinity is a paramount challenge. The "escape from flatland" paradigm emphasizes the incorporation of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
In contemporary drug discovery, mitigating lipophilicity while maintaining target affinity is a paramount challenge. The "escape from flatland" paradigm emphasizes the incorporation of sp³-hybridized carbons to improve physicochemical properties. (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has emerged as a premier conformationally restricted building block. Featuring a tetrahydrofuran ring fused to a cyclopropane ring, this scaffold serves as a highly effective bioisostere for meta-substituted phenyl rings, furanose rings in nucleoside analogues, and polar cyclic amines[1].
Causality in Scaffold Selection:
Unlike planar aromatic rings that contribute to poor aqueous solubility and off-target promiscuity (e.g., hERG liability, CYP inhibition), the 3-oxabicyclo[3.1.0]hexane core forces a rigid, non-planar geometry. The oxygen atom provides a critical hydrogen bond acceptor, while the cyclopropane fusion restricts the conformational ensemble, locking the molecule into a bioactive vector. This structural pre-organization reduces the entropic penalty upon target binding—a strategy successfully deployed in the development of novel2[2] and 3[3]. Furthermore, its application in 4 relies heavily on this scaffold's ability to mimic the furanose ring while resisting enzymatic degradation[4].
Figure 1: Strategic rationale for bioisosteric replacement using the bicyclic scaffold.
Physicochemical Profiling
The utility of this building block is directly tied to its favorable physicochemical metrics, which allow medicinal chemists to optimize lead compounds without inflating molecular weight.
Property
Value
Medicinal Chemistry Implication
Molecular Weight
128.13 g/mol
High Ligand Efficiency (LE); minimal bulk added to the parent pharmacophore.
LogP
~ -0.83
Highly hydrophilic; dramatically improves aqueous solubility of lipophilic leads[1].
Fraction sp³ (Fsp³)
1.0 (100%)
Maximizes three-dimensionality; correlates with higher clinical success rates.
Stereocenters
2 (1S, 5S)
Enantiopure; prevents the regulatory and toxicological burdens of racemic mixtures.
Protocol 1: HATU-Mediated Amide Coupling at the Bridgehead Position
Causality & Expert Insight:
The carboxylic acid is located at the C1 bridgehead position. This site is highly sterically congested and electronically unique due to the adjacent Walsh orbitals of the cyclopropane ring. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. Using HATU generates a highly reactive 7-aza-HOBt active ester, which rapidly overcomes steric hindrance to form the amide bond efficiently while neutralizing the amine hydrochloride salt via DIPEA.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Reason: Excess base is required to neutralize the amine salt and facilitate the deprotonation of the sterically hindered carboxylic acid.
Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir at 0 °C for 15–20 minutes. Observation: The solution will turn pale yellow, indicating the formation of the active ester.
Coupling: Add the target primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise or in small portions.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC (staining with KMnO₄).
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Figure 2: Mechanistic pathway for HATU-mediated amide coupling at the C1 bridgehead.
Protocol 2: Curtius Rearrangement to Access the Bridgehead Amine
Causality & Expert Insight:
Accessing the 1-amino derivative expands the scaffold's utility into basic sp³-rich domains. Traditional acidic degradations can cleave the strained ether or cyclopropane rings. The modified Curtius rearrangement using Diphenylphosphoryl azide (DPPA) provides a mild, concerted thermal pathway to convert the acid to a Boc-protected amine without compromising the bicyclic integrity.
Step-by-Step Procedure:
Preparation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in a 1:1 mixture of anhydrous Toluene and tert-Butanol (0.1 M).
Reagent Addition: Add Triethylamine (1.5 equiv, 1.5 mmol) followed by DPPA (1.1 equiv, 1.1 mmol) at room temperature.
Thermal Rearrangement: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours. Mechanism: DPPA forms the acyl azide, which thermally expels N₂ to form an isocyanate intermediate. The isocyanate is immediately trapped by tert-Butanol.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry (Na₂SO₄), and purify via silica gel chromatography to yield the N-Boc-protected (1S,5S)-3-oxabicyclo[3.1.0]hexan-1-amine.
References
Title: US11897851B2 - Heterocyclic GLP-1 agonists
Source: Google Patents
URL
Title: Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists
Source: PMC (nih.gov)
URL: [Link]
Introduction & Rationale The A3 adenosine receptor (A3AR) is a highly sought-after G protein-coupled receptor (GPCR) target due to its overexpression in inflammatory diseases and various cancer cell lines. However, devel...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The A3 adenosine receptor (A3AR) is a highly sought-after G protein-coupled receptor (GPCR) target due to its overexpression in inflammatory diseases and various cancer cell lines. However, developing therapeutic ligands for A3AR has historically been hindered by off-target binding to the closely related A1 and A2A receptor subtypes.
To overcome this, structural biologists and medicinal chemists have turned to conformational locking. Natural ribose rings in nucleosides exist in a dynamic equilibrium between North (C3'-endo) and South (C2'-endo) envelope conformations. The A3AR binding pocket strictly prefers the North conformation. By utilizing (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid as a foundational chiral building block, researchers can synthesize locked nucleosides that are permanently fixed in the bioactive North geometry.
Unlike purely carbocyclic (N)-methanocarba scaffolds, the 3-oxabicyclo[3.1.0]hexane system uniquely retains the furanose oxygen atom. This is a critical design choice: the oxygen atom maintains essential hydrogen-bonding and electronic interactions within the receptor's active site, while the fused cyclopropane ring eliminates the entropic penalty of binding by pre-organizing the ligand1. Furthermore, the 1-carboxylic acid moiety provides a direct synthetic handle for installing 5'-uronamide groups, a modification known to act as an affinity multiplier for A3AR2.
The causality behind the extraordinary potency of oxabicyclo-locked ligands lies in GPCR thermodynamics. When a flexible ribose ligand binds A3AR, energy is expended to force the molecule into the North conformation. By pre-locking the ring using the (1S,5S)-3-oxabicyclo[3.1.0]hexane scaffold, the binding event becomes entropically favorable.
Upon binding, these locked agonists stabilize the active state of the A3AR, which is primarily coupled to the Gi/o protein family. This activation triggers the dissociation of the Gαi subunit, which subsequently inhibits Adenylyl Cyclase (AC), leading to a sharp reduction in intracellular cyclic AMP (cAMP) levels and the downregulation of Protein Kinase A (PKA).
Comparative Data: The Impact of Conformational Locking
The structural rigidification provided by the bicyclic scaffold dramatically shifts the pharmacological profile of the resulting ligands. The table below illustrates the typical structure-activity relationship (SAR) divergence between standard flexible ribose nucleosides and their conformationally locked counterparts 3.
Note: The incorporation of the oxabicyclo[3.1.0]hexane scaffold maintains sub-nanomolar A3AR affinity while virtually abolishing A1 and A2A off-target binding.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols for synthesizing and validating these ligands are designed as self-validating systems. Each phase contains a strict checkpoint that must be passed before proceeding.
Fig 2: End-to-end workflow from the bicyclic carboxylic acid scaffold to functional A3AR validation.
Objective: Couple the adenine/pyrimidine nucleobase to the (1S,5S)-3-oxabicyclo[3.1.0]hexane scaffold while preserving the North conformation.
Causality: A modified Vorbrüggen glycosylation or Mitsunobu reaction is utilized to ensure inversion of stereochemistry at the pseudo-anomeric carbon, orienting the nucleobase correctly relative to the cyclopropane ring. The 1-carboxylic acid is simultaneously converted to a 5'-methyluronamide to boost A3AR affinity4.
Protect the hydroxyl groups of the oxabicyclo scaffold.
Activate the pseudo-anomeric position using a suitable leaving group (e.g., acetate).
React with the silylated nucleobase in the presence of a Lewis acid (e.g., TMSOTf) in anhydrous dichloroethane at 80°C.
Perform global deprotection and purify via preparative HPLC.
Self-Validation Checkpoint (Stereochemical Integrity): Analyze the purified product using 2D NOESY NMR. The presence of a strong cross-peak between the pseudo-anomeric proton (H1') and the cyclopropane methylene protons confirms the North (C3'-endo) conformation. The absence of this cross-peak indicates epimerization or a South-conformation shift, rendering the batch invalid for A3AR testing.
Protocol 2: Radioligand Binding Assay for A3AR Affinity
Objective: Quantify the binding affinity (K_i) of the synthesized locked nucleoside.
Causality: [125I]I-AB-MECA is chosen as the radioligand due to its exceptionally high specific activity and selectivity for the human A3AR, providing a robust signal-to-noise ratio in membrane preparations.
Culture CHO cells stably expressing human A3AR and harvest membranes via homogenization and centrifugation.
Incubate 15 µg of membrane protein with 0.5 nM [125I]I-AB-MECA and varying concentrations of the oxabicyclo ligand (10^-11 to 10^-5 M) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
Incubate for 60 minutes at 25°C to reach equilibrium.
Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) and wash three times with ice-cold buffer.
Quantify bound radioactivity using a gamma counter.
Self-Validation Checkpoint (Assay Robustness): Include control wells with 10 µM NECA to define non-specific binding (NSB). Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 must be achieved. Furthermore, a homologous competitive binding curve using unlabeled I-AB-MECA must yield a K_d that matches the known saturation binding K_d within a 15% variance.
Protocol 3: Functional cAMP Inhibition Assay
Objective: Confirm that the locked ligand acts as a full A3AR agonist.
Causality: Because A3AR is Gi-coupled, basal cAMP levels are too low to measure a reduction accurately. Forskolin is used to directly stimulate Adenylyl Cyclase, artificially spiking cAMP levels. A true A3AR agonist will suppress this forskolin-induced spike.
Seed A3AR-expressing CHO cells in a 384-well plate at 10,000 cells/well.
Add the phosphodiesterase inhibitor Ro 20-1724 (10 µM) to prevent cAMP degradation.
Stimulate cells with 1 µM forskolin simultaneously with the addition of the synthesized oxabicyclo ligand (dose-response range).
Incubate for 30 minutes at 37°C.
Lyse the cells and measure cAMP levels using a TR-FRET based cAMP detection kit (e.g., Cisbio cAMP Dynamic 2).
Self-Validation Checkpoint (Receptor Specificity): Parallel wells must be pre-incubated with 1 µM MRS1220 (a highly selective A3AR antagonist) for 15 minutes prior to agonist addition. A complete rightward shift or total abolition of the agonist's dose-response curve validates that the observed cAMP reduction is strictly A3AR-mediated, ruling out false positives caused by compound cytotoxicity or off-target Gi activation.
References
2-Substituted (N)
A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists
Journal of Organic Chemistry
Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.
Functionalized Congeners of A3 Adenosine Receptor-Selective Nucleosides Containing a Bicyclo[3.1.0]hexane Ring System
Journal of Medicinal Chemistry
Application Note: Comprehensive Analytical Characterization of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Executive Summary The compound (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is a highly strained, conformationally restricted bicyclic scaffold. In modern medicinal chemistry, such cyclopropanated tetrahydrofuran...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is a highly strained, conformationally restricted bicyclic scaffold. In modern medicinal chemistry, such cyclopropanated tetrahydrofuran derivatives serve as critical bioisosteres for meta-substituted benzenes and furanose rings, offering improved pharmacokinetic profiles and enhanced target binding through reduced entropic penalties[1]. Furthermore, this scaffold is frequently utilized in the development of targeted therapeutics, including GLP-1 agonists and antiviral nucleoside analogues[2]. Because its biological efficacy is intrinsically tied to its absolute stereochemistry, rigorous analytical validation is paramount.
This application note details the causality-driven analytical methodologies required to validate the structural integrity, stereochemical purity, and trace impurity profile of this critical building block.
Physicochemical Profiling & Structural Rationale
The fusion of a cyclopropane ring to a tetrahydrofuran system introduces significant ring strain, which directly influences the molecule's spectroscopic signatures (e.g., distinct NMR coupling constants)[3]. The presence of the carboxylic acid at the bridgehead position (C1) further dictates the physicochemical behavior, particularly its ionization and chromatographic retention.
Table 1: Key Physicochemical Properties and Analytical Significance
Property
Value
Analytical Rationale / Significance
Molecular Formula
C₆H₈O₃
Defines the exact mass for MS calibration and isotopic distribution.
Exact Mass
128.0473 Da
Target for High-Resolution Mass Spectrometry (HRMS) validation.
Chromophore Status
Lacks Conjugation
Necessitates low-wavelength UV (210 nm) or Charged Aerosol Detection (CAD).
pKa (Estimated)
~ 4.5 – 4.8
Dictates mobile phase pH buffering (e.g., 0.1% TFA) to suppress ionization and prevent peak tailing.
H-Bond Donors/Acceptors
1 / 3
Critical for transient diastereomeric interactions with Chiral Stationary Phases (CSPs).
Analytical Methodologies & Causality
Chiral HPLC for Enantiomeric Purity (%ee)
Rationale: The (1S,5S) and (1R,5R) enantiomers possess identical physical properties in an achiral environment. To resolve them, an immobilized amylose-based Chiral Stationary Phase (CSP) is optimal.
Causality: The carbamate linkages in the amylose backbone provide critical hydrogen-bond acceptor/donor sites that interact with the bridgehead carboxylic acid. The rigid bicyclic structure of the analyte ensures that only one enantiomer achieves a sterically favored inclusion complex within the chiral grooves of the polymer. Because the aliphatic core lacks a conjugated
π
-system, standard 254 nm UV detection is practically blind to this molecule; therefore, low-wavelength UV (210 nm) or a universal detector (like CAD) must be utilized to ensure accurate quantification.
Multi-Nuclear and 2D NMR Spectroscopy
Rationale:1
H,
13
C, and 2D NOESY NMR are deployed to confirm the relative stereochemistry and structural integrity of the bicyclic system[4].
Causality: The rigid geometry of the 3-oxabicyclo[3.1.0]hexane framework restricts bond rotation, making the Karplus relationship highly predictive for scalar coupling (
3J
). Furthermore, the fixed spatial distance between the endo/exo protons of the cyclopropane ring (C6) and the adjacent THF protons (C2, C4) allows for unambiguous stereochemical assignment via Nuclear Overhauser Effect (NOE) cross-peaks. The bridgehead carboxylic acid uniquely deshields the adjacent C2 protons, providing a distinct chemical shift anchor point.
LC-MS/MS for Trace Impurity Profiling
Rationale: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is used to detect trace synthetic impurities (e.g., unreacted precursors or regioisomers).
Causality: By utilizing Electrospray Ionization in negative mode (ESI-), the carboxylic acid moiety readily deprotonates to form a stable
[M−H]−
ion (m/z 127.04). Negative ion mode is deliberately chosen because it suppresses background noise from basic impurities and solvent clusters, drastically improving the signal-to-noise ratio for trace quantification.
Experimental Protocols
Protocol A: Chiral HPLC Determination of Enantiomeric Excess
This protocol is a self-validating system: the use of an isocratic elution with an acidic modifier ensures reproducible retention times and sharp peak shapes.
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Isopropanol/Hexane (10:90 v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the chiral column.
Column Equilibration: Install a Chiralpak IG column (4.6 x 250 mm, 5 µm). Flush with the mobile phase (Hexane : Isopropanol : Trifluoroacetic Acid, 90:10:0.1 v/v/v) at 1.0 mL/min for 30 minutes.
Expert Insight: The addition of 0.1% TFA is non-negotiable; it protonates the carboxylic acid, preventing secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing.
Injection & Acquisition: Inject 10 µL of the sample. Monitor absorbance at 210 nm.
Data Analysis: Integrate the peak areas of the (1S,5S) and (1R,5R) enantiomers. Calculate %ee using the formula:
%ee=[(Areamajor−Areaminor)/(Areamajor+Areaminor)]×100
.
Protocol B: NMR Sample Preparation and Acquisition
Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v TMS as an internal standard.
Acquisition Parameters (
1
H NMR): Acquire data at 298 K on a 400 MHz (or higher) spectrometer. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans to ensure a high signal-to-noise ratio.
2D NOESY Execution: Set the mixing time to 300 ms.
Expert Insight: A 300 ms mixing time is specifically optimized for the correlation time (
τc
) of small, rigid molecules, capturing critical through-space interactions (< 5 Å) between the C5 bridgehead proton and the C6 cyclopropane protons without suffering from spin diffusion artifacts.
Workflow Visualization
Analytical workflow for the structural and stereochemical validation of the bicyclic scaffold.
Shono, T. et al. "Small Ring Compounds. VII. The Syntheses of 3-Oxabicyclo-[3.1.0]hexane and Its Derivatives". Source: Bulletin of the Chemical Society of Japan / R Discovery. URL: [Link]
ACS Publications. "Stereoselective Gold(I) Domino Catalysis of Allylic Isomerization and Olefin Cyclopropanation: Mechanistic Studies". Source: The Journal of Organic Chemistry. URL:[Link]
Application Note: (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic Acid as a 3D Bioisostere for Benzene Rings
Executive Summary The pharmaceutical industry's historical reliance on planar, sp2-hybridized aromatic rings (such as benzene) frequently results in clinical candidates with suboptimal physicochemical properties, includi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pharmaceutical industry's historical reliance on planar, sp2-hybridized aromatic rings (such as benzene) frequently results in clinical candidates with suboptimal physicochemical properties, including high lipophilicity (cLogP), poor aqueous solubility, and susceptibility to cytochrome P450 (CYP450) mediated oxidative metabolism [1]. The "Escape from Flatland" paradigm advocates for the incorporation of three-dimensional, C(sp3)-rich scaffolds to mitigate these liabilities. This technical guide details the theoretical rationale, physicochemical benefits, and synthetic protocols for utilizing (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid as a conformationally restricted bioisostere for meta- and para-substituted benzene rings.
Rationale for Bioisosteric Replacement
The bicyclo[3.1.0]hexane core fuses a cyclopentane (or tetrahydrofuran in the oxa-variant) with a cyclopropane ring, creating a highly strained yet chemically stable rigid architecture.
Vector Alignment: The exit vectors of the 1- and 3- (or 1- and 5-) positions closely mimic the geometry of meta- or para-substituted benzenes. This allows the molecule to maintain critical hydrogen bonding or hydrophobic contacts within a target protein's binding pocket without distorting the overall molecular conformation [2].
Physicochemical Enhancement: Replacing a carbon vertex with an oxygen atom (forming the 3-oxabicyclo system) significantly lowers the overall lipophilicity of the scaffold while introducing a new hydrogen-bond acceptor.
Metabolic Stability: Unlike electron-rich arenes, which are prone to epoxidation and subsequent phase II metabolism, the saturated C(sp3) framework is highly resistant to aromatic oxidation, thereby prolonging the compound's half-life [1].
Comparative Physicochemical Profiling
To illustrate the impact of this bioisosteric replacement, Table 1 summarizes the theoretical and empirical shifts in physicochemical properties when transitioning from a standard phenyl ring to the 3-oxabicyclo[3.1.0]hexane scaffold.
Table 1: Physicochemical Comparison of Benzene vs. 3-Oxabicyclo[3.1.0]hexane
Decreases overall lipophilicity and toxicity risks.
Aqueous Solubility
Poor
Significantly Improved
Enhances oral bioavailability and formulation ease.
Metabolic Stability
Susceptible to CYP450 oxidation
Resistant to aromatic oxidation
Prolongs half-life and improves pharmacokinetic profile.
Conformational Rigidity
Rigid (Planar)
Rigid (Bridged/Fused)
Maintains structural vectors for target engagement [3].
Logical Workflow & Decision Matrix
The decision to implement a 3-oxabicyclo[3.1.0]hexane bioisostere should be driven by specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities identified during lead optimization.
Workflow for replacing a problematic arene with a 3-oxabicyclo[3.1.0]hexane bioisostere.
Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Objective: To incorporate the bioisosteric building block into a target amine scaffold.
Causality & Design: HATU is selected as the coupling reagent due to its high efficiency in mediating the coupling of sterically hindered carboxylic acids (such as those attached directly to a bicyclic bridgehead). N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the amine remains unprotonated, facilitating nucleophilic attack without competing for the activated ester.
Step-by-Step Procedure:
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the reaction mixture at room temperature for 15 minutes.
Self-Validation Step: Quench a 5 µL aliquot in methanol and analyze via LC-MS to confirm the formation of the active ester intermediate before proceeding.
Coupling: Add the target primary or secondary amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
Reaction Monitoring: Monitor the reaction completion via TLC or LC-MS. The disappearance of the amine starting material indicates successful coupling.
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: In Vitro Microsomal Stability Assessment
Objective: To validate the improved metabolic stability of the newly synthesized bioisostere compared to its benzene counterpart.
Causality & Design: Human Liver Microsomes (HLMs) contain the CYP450 enzymes responsible for phase I metabolism. By incubating the compound with HLMs and NADPH (a required electron-donating cofactor), we can calculate the intrinsic clearance (CLint) and half-life (t1/2) to prove the liability has been resolved [1].
Step-by-Step Procedure:
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Combine the test compound (1 µM) with HLMs (0.5 mg/mL protein concentration) in the phosphate buffer. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality: The cold organic solvent instantly denatures and precipitates the microsomal proteins, halting enzymatic activity at the exact time point.
Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Data Interpretation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant (
k
), which is used to calculate
t1/2
and
CLint
. A longer
t1/2
compared to the benzene analog validates the bioisosteric rationale.
Troubleshooting & Expert Tips
Stereochemical Integrity: The (1S,5S) stereocenters of the 3-oxabicyclo[3.1.0]hexane core are generally stable under standard coupling conditions. However, prolonged exposure to strong, unhindered bases (e.g., NaOH, KOH) at elevated temperatures should be avoided to prevent potential epimerization or ring-opening side reactions.
Overcoming Steric Hindrance: The bridgehead position of the carboxylic acid can induce significant steric shielding. If HATU yields incomplete conversion during Protocol A, switching to a more reactive acid chloride intermediate (generated using oxalyl chloride and catalytic DMF in dichloromethane) may be required to drive the reaction to completion.
Optimizing reaction conditions for the synthesis of bicyclo[3.1.0]hexane compounds
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable and unique structural motif. The high ring strain and specific stereochemistry of the bicyclo[3.1.0]hexane system make its synthesis a nuanced challenge, but also a rewarding endeavor due to its prevalence in natural products and bioactive molecules.[1]
This resource provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common hurdles and optimize your reaction conditions for successful and reproducible outcomes.
Here, we address specific issues that you may encounter during the synthesis of bicyclo[3.1.0]hexane compounds. The questions are categorized by the synthetic strategy employed.
Intramolecular cyclopropanation is a cornerstone for constructing the bicyclo[3.1.0]hexane skeleton. These reactions, which involve forming the three-membered ring from a precursor already containing the five-membered ring, are powerful but can be sensitive to reaction parameters. Common methods include Simmons-Smith-type reactions, transition-metal-catalyzed decompositions of diazo compounds, and base-mediated cyclizations of epoxides.[2][3][4]
Question 1: My intramolecular Simmons-Smith (IMSS) reaction is giving low yields of the desired bicyclo[3.1.0]hexane. What are the likely causes and how can I improve it?
Answer:
Low yields in an IMSS reaction can stem from several factors related to the zinc carbenoid reagent and the substrate itself. Here’s a breakdown of potential issues and optimization strategies:
Reagent Quality and Preparation: The quality of the diiodomethane and the activation of the zinc (often as a zinc-copper couple or diethylzinc) are paramount. Ensure your diiodomethane is fresh and free of acidic impurities. The activity of the zinc-copper couple can vary; consider preparing it fresh for each reaction. Diethylzinc is often a more reactive and reproducible alternative.[5]
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Ethereal solvents like diethyl ether or dimethoxyethane (DME) are commonly used. The rate of Simmons-Smith cyclopropanation tends to decrease as the basicity of the solvent increases.[6]
Presence of Directing Groups: The presence and nature of allylic or homoallylic hydroxyl groups can have a profound directing effect on the cyclopropanation, improving both yield and stereoselectivity.[2][7] If your substrate lacks such a group, consider if one can be temporarily introduced. An OMOM (methoxymethyl ether) directing group has been shown to provide a significant enhancement in the formation of the bicyclic product.[2][7]
Substrate-Specific Issues: Steric hindrance around the double bond can impede the approach of the bulky zinc carbenoid. If your substrate is highly substituted, you may need to employ more forceful conditions (e.g., higher temperatures, longer reaction times, or a more reactive carbenoid source).
Side Reactions: Competing reaction pathways, such as 1,2-hydride shifts or fragmentation, can become significant, especially with longer chain lengths between the diiodo group and the alkene.[2][7] For the synthesis of bicyclo[3.1.0]hexanes, the IMSS reaction is generally favored over these side reactions.[5]
Troubleshooting Workflow for Low-Yielding IMSS Reactions:
Caption: A decision-making workflow for troubleshooting low-yielding Intramolecular Simmons-Smith reactions.
Question 2: I am observing a mixture of diastereomers in my rhodium-catalyzed intramolecular cyclopropanation of a diazoester. How can I improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity in rhodium-catalyzed cyclopropanations is highly dependent on the catalyst, solvent, and substrate. Here are key factors to consider:
Catalyst Choice: The ligand environment around the rhodium center is the primary determinant of stereoselectivity. For the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, different rhodium catalysts can favor the formation of either the exo or endo isomer.[8] For example, catalysts with bulky ligands may favor one diastereomer over the other. It is crucial to screen a variety of commercially available dirhodium(II) catalysts, such as Rh₂(OAc)₄, Rh₂(esp)₂, and others with chiral ligands if an enantioselective transformation is desired.
Slow Addition of the Diazo Compound: A slow, continuous addition of the diazo compound to the reaction mixture is critical. This maintains a low concentration of the reactive carbene intermediate, which minimizes side reactions and can improve selectivity.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the diastereoselectivity. It is advisable to screen a range of solvents, from non-polar (e.g., hexanes, toluene) to more polar, non-coordinating solvents (e.g., dichloromethane).
Temperature: Reaction temperature can have a significant impact on selectivity. Lower temperatures often lead to higher diastereoselectivity, although the reaction rate will be slower.
Parameter
Recommendation for Improving Diastereoselectivity
Catalyst
Screen a variety of Rh(II) catalysts with different ligands.
Diazo Addition
Use a syringe pump for slow and controlled addition.
Solvent
Test a range of non-coordinating solvents with varying polarity.
Temperature
Start at room temperature and consider cooling to 0 °C or below.
Section 2: Intermolecular [3+2] Annulation and Cycloaddition Reactions
Convergent strategies, such as the [3+2] annulation of cyclopropenes with aminocyclopropanes, offer an alternative and powerful route to construct the bicyclo[3.1.0]hexane core.[1][9] These methods build the five-membered ring onto a pre-existing three-membered ring.
Question 3: My photoredox-catalyzed [3+2] annulation between a cyclopropene and an aminocyclopropane is not proceeding to completion. What should I investigate?
Answer:
Incomplete conversion in a photoredox-catalyzed reaction often points to issues with the catalyst, light source, or reaction setup.
Catalyst and Light Source: Ensure your photoredox catalyst (e.g., an iridium or organic photocatalyst) is pure and that your light source (e.g., blue LEDs) is emitting at the correct wavelength and intensity to excite the catalyst.[1][10] The reaction vessel should be positioned to receive uniform irradiation.
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Solvent Choice: The choice of solvent is critical. For the [3+2] annulation of cyclopropenes and aminocyclopropanes, nitromethane has been shown to be an effective solvent.[1]
Substrate Reactivity: The electronic properties of both the cyclopropene and the aminocyclopropane can influence the reaction rate. Electron-withdrawing groups on the cyclopropene and electron-donating groups on the aminocyclopropane generally facilitate the reaction.
Experimental Protocol: General Procedure for Photoredox-Catalyzed [3+2] Annulation
To a dried reaction vessel, add the cyclopropene (1.0 equiv.), the aminocyclopropane (1.5-2.5 equiv.), and the photoredox catalyst (e.g., [Ir(dtbbpy)(ppy)₂]PF₆, 5 mol%).
Add the degassed solvent (e.g., CH₃NO₂) to achieve the desired concentration (e.g., 0.4 M).
Seal the vessel and place it in a photoreactor equipped with blue LEDs.
Irradiate the reaction mixture with stirring at room temperature for the required time (monitor by TLC or LC-MS).
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
This is a general guideline; specific conditions may need to be optimized for your particular substrates.
Recent advances have led to the development of transition-metal-free methods for the synthesis of bicyclo[3.1.0]hexanes, which can be advantageous in terms of cost and product purity.[11]
Question 4: I am attempting a transition-metal-free intramolecular radical oxidative cyclization of a gem-dihalo olefin and the reaction is sluggish. What can I do to promote the reaction?
Answer:
Sluggishness in these radical-mediated reactions can often be attributed to the initiator or the reaction conditions.
Radical Initiator: The choice and amount of the radical initiator are critical. For the cyclization of 1-(2,2-dibromovinyl)-2-(phenylethynyl)benzenes, a combination of diphenyl diselenide and tert-butyl hydroperoxide (TBHP) has been shown to be effective.[11] Ensure your TBHP is of high quality and appropriate concentration.
Temperature: Radical reactions are often sensitive to temperature. A moderate increase in temperature may be necessary to facilitate the initiation and propagation steps.
Solvent: The solvent can influence the rate of radical reactions. A non-polar, aprotic solvent is typically a good starting point.
Absence of Inhibitors: Ensure your starting materials and solvent are free from radical inhibitors.
Concluding Remarks
The synthesis of bicyclo[3.1.0]hexane compounds presents a unique set of challenges that can be overcome with a systematic approach to optimization and a solid understanding of the underlying reaction mechanisms. This guide provides a starting point for troubleshooting common issues. For more complex problems, consulting the primary literature for analogous transformations is highly recommended.
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10854-10859. [Link]
Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons-Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1895–1902. [Link]
Zhang, J., Schmalz, H.-G. (2007). A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation. Journal of the American Chemical Society, 129(16), 4950–4951. [Link]
Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons-Smith cyclopropanation. Studies into the reactivity of alkyl-substituted zinc carbenoids, effect of directing groups and synthesis of bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1895-902. [Link]
Reddy, R. et al. (2025). Intramolecular Radical Oxidative Cyclization: Access to Fused-Bicyclo[3.1.0] Hexanes from gem-Dihalo Olefins. Organic Letters. [Link]
Marquez, V. E., et al. (2006). Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides. Organic Letters, 8(4), 571-574. [Link]
Hodgson, D. M., et al. (2007). A Practical and Scaleable Synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one: The Development of a Catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) Mediated Intramolecular Cyclopropanation of (R)-1,2-Epoxyhex-5-ene. Organic Process Research & Development, 11(3), 519-522. [Link]
Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1895-1902. [Link]
Marquez, V. E., et al. (2006). Synthesis of Bicyclo[3.1.0]hexanes Functionalized at the Tip of the Cyclopropane Ring. Application to the Synthesis of Carbocyclic Nucleosides. Organic Letters, 8(4), 571–574. [Link]
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(46), 10854–10859. [Link]
Waser, J., et al. (2019). Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. ResearchGate. [Link]
Zhang, J., & Schmalz, H. G. (2007). A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation. Journal of the American Chemical Society, 129(16), 4950-4951. [Link]
Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(6), 1895-1902. [Link]
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(1), 185–189. [Link]
Paquette, L. A., & Heidelbaugh, T. M. (2002). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry, 67(19), 6642–6648. [Link]
Bull, J. A., & Charette, A. B. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132 (6), 1895-1902. [Link]
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26 (1), 185-189. [Link]
Charette, A. B. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5732. [Link]
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]
Overcoming stereoselectivity issues in the synthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
Technical Support Center: Stereoselective Synthesis of (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid Welcome to the technical support center for the synthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid....
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stereoselective Synthesis of (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid
Welcome to the technical support center for the synthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this challenging synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common issues encountered during this synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid?
The main stereochemical challenges in synthesizing this target molecule are:
Controlling the cis-fusion of the cyclopropane and cyclopentane rings. The bicyclo[3.1.0]hexane system is strained, and achieving the desired cis-fusion is a critical step.
Establishing the (1S,5S) absolute stereochemistry at the bridgehead carbons. This typically requires an asymmetric synthesis approach, such as using a chiral catalyst or a chiral starting material.
Controlling the stereochemistry of the carboxylic acid group at the C1 position. The orientation of this group relative to the bicyclic system can be susceptible to epimerization under certain conditions.
Q2: What are the most common strategies for establishing the bicyclo[3.1.0]hexane core with the desired stereochemistry?
The most prevalent and effective strategy is intramolecular cyclopropanation . This can be achieved through several methods:
Transition-metal-catalyzed decomposition of a diazo compound: This is a powerful method where a metal carbene is generated and adds across a double bond within the same molecule. The choice of catalyst and chiral ligands is crucial for enantioselectivity. Dirhodium(II) carboxylates are commonly used for this purpose.[1][2]
Simmons-Smith type reactions: An intramolecular version of the Simmons-Smith reaction can be employed, where a carbenoid is generated from a diiodo- or dibromo-precursor.
Radical cyclization: Intramolecular radical cyclopropanation of unactivated alkenes can also form the bicyclo[3.1.0]hexane skeleton.[3]
Starting with an enantiomerically pure precursor is another robust strategy to ensure high stereochemical fidelity in the final product.[4]
Q3: How can I introduce the oxygen atom at the 3-position of the bicyclo[3.1.0]hexane system?
There are two main approaches:
Start with a precursor already containing the oxygen atom: This is often the more straightforward approach. For example, an allylic ether can be a suitable precursor for an intramolecular cyclopropanation.
Introduce the oxygen atom after forming the bicyclo[3.1.0]hexane core: This can be achieved through various functional group transformations, such as Baeyer-Villiger oxidation of a corresponding bicyclo[3.1.0]hexan-3-one.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Incorrect exo/endo Ratio) in the Cyclopropanation Step
Q: My cyclopropanation reaction is producing a mixture of exo and endo diastereomers, with the undesired isomer being the major product. How can I improve the diastereoselectivity?
A: The exo/endo selectivity in the formation of the bicyclo[3.1.0]hexane system is influenced by steric and electronic factors in the transition state of the cyclopropanation reaction.
Potential Causes and Solutions:
Steric Hindrance: The approach of the carbene to the double bond may be sterically hindered, favoring the formation of the undesired isomer.
Solution: Modify the protecting groups on your substrate to be either bulkier or smaller to influence the facial selectivity of the cyclopropanation.
Catalyst Choice: The catalyst used plays a significant role in determining the diastereoselectivity.
Solution: Screen a variety of catalysts. For rhodium-catalyzed reactions, different rhodium carboxylates (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) can give different diastereomeric ratios.[2] For copper-catalyzed reactions, the choice of ligand is critical.
Reaction Temperature: The reaction temperature can impact the transition state energies and thus the diastereoselectivity.
Solution: Try running the reaction at a lower temperature. This can sometimes enhance the selectivity for the thermodynamically favored product.
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the transition state.
Solution: Experiment with a range of solvents with different polarities (e.g., dichloromethane, toluene, hexanes).
Experimental Workflow for Optimizing Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Poor Enantioselectivity in Asymmetric Cyclopropanation
Q: I am using a chiral catalyst for my intramolecular cyclopropanation, but the enantiomeric excess (ee) of my product is low. What can I do to improve it?
A: Low enantioselectivity in an asymmetric catalytic reaction points to issues with the chiral environment created by the catalyst-ligand complex.
Potential Causes and Solutions:
Ligand Choice: The chiral ligand is the primary source of stereochemical induction.
Solution: Screen a variety of chiral ligands. For copper-catalyzed cyclopropanations, BOX and PYBOX ligands are common choices. For other metals, ligands like Salen or BINAP derivatives may be effective.
Metal Precursor: The metal salt used can influence the catalytic activity and selectivity.
Solution: Try different metal precursors (e.g., Cu(OTf)₂, Cu(acac)₂).
Catalyst Loading: Insufficient catalyst loading can sometimes lead to a background, non-catalyzed reaction that is not enantioselective.
Solution: Increase the catalyst loading. However, be mindful of cost and potential side reactions.
Substrate Control vs. Catalyst Control: In some cases, the inherent chirality of the substrate may override the directing effect of the chiral catalyst.
Solution: This is a more complex issue. It may require redesigning the substrate or choosing a different synthetic route.
Issue 3: Epimerization at the C1 Position
Q: I have successfully synthesized the desired (1S,5S) bicyclo[3.1.0]hexane, but I am observing epimerization at the C1 position, especially after converting the ester to a carboxylic acid. How can I prevent this?
A: The proton at the C1 position is acidic due to the adjacent carbonyl group and can be removed by a base, leading to epimerization.
Potential Causes and Solutions:
Basic Hydrolysis Conditions: Saponification of an ester at C1 using a strong base (e.g., NaOH, KOH) can lead to epimerization.
Solution: Use milder hydrolysis conditions. For example, for a tert-butyl ester, acidic cleavage (e.g., with trifluoroacetic acid) can be used. For other esters, enzymatic hydrolysis or other non-basic methods may be employed.
Basic Reaction or Work-up Conditions: Any step in the synthesis that involves basic conditions can potentially cause epimerization.
Solution: Carefully review all subsequent steps and work-up procedures. Use buffered solutions or non-basic conditions whenever possible.
Data Summary
The following table summarizes the effect of different catalysts on the diastereoselectivity of cyclopropanation in a related 3-azabicyclo[3.1.0]hexane system, which can provide a starting point for optimization in the 3-oxa series.
This protocol is a hypothetical adaptation based on established methods for analogous systems and should be optimized for the specific substrate.
Step 1: Synthesis of the Diazoacetate Precursor
To a solution of the corresponding allylic alcohol (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add triethylamine (1.5 eq).
Slowly add chloroacetyl chloride (1.2 eq) and stir at 0 °C for 1 hour.
Warm to room temperature and stir for an additional 2 hours.
Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
To a solution of the crude chloroacetate in acetonitrile (0.2 M), add tosyl azide (1.5 eq) and potassium carbonate (3.0 eq).
Stir the reaction at room temperature for 12-16 hours.
Filter the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the diazoacetate precursor.
Caption: Workflow for intramolecular cyclopropanation.
To a solution of the diazoacetate precursor (1.0 eq) in dry dichloromethane (0.05 M) under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.01 eq).
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylate ester.
References
Yoshikawa, N., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(38), 7261-7264. [Link]
Ye, L., et al. (2018). Radical asymmetric intramolecular α-cyclopropanation of aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters. Nature Communications, 9(1), 227. [Link]
Davies, H. M., & Lee, G. H. (2014). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 16(15), 4062-4065. [Link]
Smith, M. E., et al. (2016). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters, 18(5), 1132-1135. [Link]
Troubleshooting guide for asymmetric cyclopropanation reactions
Welcome to the technical support and troubleshooting portal for asymmetric cyclopropanation. This guide is designed for researchers and drug development professionals who require high-fidelity stereocontrol and yield opt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support and troubleshooting portal for asymmetric cyclopropanation. This guide is designed for researchers and drug development professionals who require high-fidelity stereocontrol and yield optimization when synthesizing chiral cyclopropanes.
Instead of basic overviews, this portal focuses on the thermodynamic and kinetic causality behind reaction failures, providing field-proven methodologies to overcome steric mismatches, catalyst deactivation, and carbene dimerization.
Diagnostic Logic & Troubleshooting Workflow
Before altering your experimental parameters, consult the diagnostic logic tree below to identify the root cause of your reaction failure.
Figure 1: Diagnostic logic tree for troubleshooting asymmetric cyclopropanation reactions.
To establish a reliable baseline, utilize this optimized protocol for the enantioselective cyclopropanation of styrenes using donor/acceptor carbenoids (e.g., aryldiazoacetates). This system is designed to be self-validating, meaning the reaction provides real-time physical feedback regarding its success or failure.
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry argon.
Causality: Dirhodium paddlewheel complexes possess highly Lewis acidic axial sites. Trace moisture will coordinate to these sites, competitively inhibiting the diazo compound from binding and preventing metal-carbene formation.
Reagent Loading: Add the alkene (2.0 equiv) and the catalyst (e.g., 0.01 mol%
Rh2(S-DOSP)4
) to the flask. Dissolve in anhydrous, degassed solvent.
Causality: Operating with an excess of alkene skews the kinetic competition favorably toward intermolecular cyclopropanation rather than bimolecular carbene dimerization[1].
Thermal Equilibration: Bring the reaction mixture to the target temperature (typically
−40∘C
to
23∘C
).
Causality: Lowering the temperature reduces the thermal energy available to the system, tightening the transition state. This amplifies the steric differentiation (
ΔΔG‡
) between competing diastereomeric pathways, thereby enhancing stereocontrol[2].
Controlled Diazo Addition (Critical Step): Dissolve the aryldiazoacetate (1.0 equiv) in the reaction solvent. Using a programmable syringe pump, add this solution dropwise over 2 to 4 hours.
Causality: Slow addition ensures a near-zero steady-state concentration of the diazo compound. This prevents the highly electrophilic metal-carbene intermediate from reacting with unactivated diazo molecules, effectively suppressing the formation of maleate/fumarate dimers[3].
Self-Validation Checkpoint: Monitor the evolution of nitrogen gas (
N2
) bubbles during the addition.
System Validation: Continuous
N2
evolution confirms active carbene formation. If bubbling ceases while the diazo compound is still being added, catalyst deactivation has occurred (likely due to solvent impurities or product inhibition). Halt the addition immediately.
Quenching & Purification: Once addition is complete and
N2
evolution ceases, verify consumption of the diazo compound via TLC. Concentrate under reduced pressure and purify via silica gel flash chromatography.
Troubleshooting Guides & FAQs
Q1: My overall yield is severely compromised by the formation of diazo dimers (maleates/fumarates). How do I suppress this pathway?A1: Dimerization is a kinetic problem. It occurs when the rate of reaction between the metal-carbene intermediate and the unreacted diazo compound exceeds the rate of alkene trapping.
Solution 1: Strictly enforce the use of a syringe pump to maintain a low local concentration of the diazo precursor[3].
Solution 2: Switch your carbene source. Donor/acceptor diazo compounds (like aryldiazoacetates) are electronically stabilized and inherently far less susceptible to dimerization compared to traditional acceptor-only diazo compounds (like ethyl diazoacetate)[1].
Q2: I am achieving high yields, but the enantiomeric excess (ee) and diastereomeric ratio (dr) are unacceptably low. How can I improve stereocontrol?A2: Poor stereocontrol stems from a steric mismatch between the chiral ligand's binding pocket and the substrate. Even a
0.15–0.22 kcal/mol
difference in activation energy between transition states can drastically alter selectivity[2].
Solution 1: If you are using ortho-substituted aryldiazoacetates or bulky trifluoromethyl diazo compounds, the standard
Rh2(S-DOSP)4
catalyst often fails to provide adequate facial selectivity. Switch to the adamantylglycine-derived
Rh2(S-PTAD)4
catalyst, which features a more rigid and sterically demanding chiral pocket, frequently boosting ee to >94% for these specific substrates[4][5].
Solution 2: Lower the reaction temperature to
−40∘C
to maximize the energy penalty of the undesired transition state[2].
Q3: My alkene is highly electron-deficient (or sterically hindered), and the standard Rh(II) catalysts are yielding no product. What is the alternative?A3: Rhodium(II)-carbenes are highly electrophilic; they require electron-rich alkenes (like styrenes or dienes) to undergo efficient concerted cycloaddition. If the alkene is electron-deficient, the transition state energy barrier becomes insurmountable.
Solution: Transition from concerted Rh(II) catalysis to Cobalt(II)-based Metalloradical Catalysis (MRC). Chiral Co(II)-porphyrin complexes homolytically activate diazo compounds to generate
α-Co(III)
-alkyl radicals. This distinct stepwise radical mechanism easily accommodates electron-deficient alkenes and highly unstable heteroaryldiazomethanes, providing excellent yields and stereoselectivities[6].
Q4: I need to synthesize chiral cyclopropanes using nonstabilized carbenes, but nonstabilized diazoalkanes are explosive and unsafe for my preparative scale. What are my options?A4: Do not use nonstabilized diazoalkanes on a preparative scale.
Solution: Utilize gem-dichloroalkanes as safe, bench-stable precursors. By employing a specific Cobalt catalyst (e.g., (PDI)
CoBr2
) in the presence of a Zinc reductant, you can generate a cationic carbenoid species that bears structural resemblance to the Simmons–Smith reagent. This allows for highly enantioselective transfer of nonstabilized, alkyl-substituted carbenes without the explosion hazards associated with diazo compounds[7].
References[4]Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - nih.gov[7]Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes - acs.org[6]Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - nih.gov[3]In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings - nsf.gov[1]Dirhodium Tetraprolinate-Catalyzed Asymmetric Cyclopropanations with High Turnover Numbers - acs.org[2]Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds - acs.org[5]Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes - organic-chemistry.org
Technical Support Center: Characterization of Bicyclo[3.1.0]hexane Structures
Welcome to the Advanced Analytical Support Center. Bicyclo[3.1.0]hexanes are highly rigid, puckered molecules frequently utilized as conformationally restricted bioisosteres in modern drug discovery (e.g., methanocarba n...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Analytical Support Center. Bicyclo[3.1.0]hexanes are highly rigid, puckered molecules frequently utilized as conformationally restricted bioisosteres in modern drug discovery (e.g., methanocarba nucleosides). However, their unique geometry introduces significant challenges in NMR interpretation, mass spectrometry, and stereochemical assignment.
This guide provides troubleshooting protocols and causality-driven explanations to resolve the most common characterization pitfalls encountered by researchers and drug development professionals.
NMR Spectroscopy: Coupling Constants and Stereochemistry
Q1: Why do the trans-vicinal protons in my bicyclo[3.1.0]hexane ring show no detectable coupling (
3J≈0
Hz)? I suspect my synthesis failed or I have a truncated molecule.
A1: Your synthesis is likely intact. The absence of trans-vicinal coupling is a classic structural hallmark of the bicyclo[3.1.0]hexane scaffold.
The Causality: The fusion of the cyclopropane ring to the cyclopentane ring locks the system into a rigid, perpetual "boat-like" conformation. This extreme puckering forces the trans-vicinal protons (e.g., an endo proton and an adjacent cyclopentyl proton) into a dihedral angle (
θ
) of approximately 90°. According to the Karplus equation,
3JHH
coupling constants approach zero at 90°. Therefore, the lack of a splitting pattern is not a sign of missing protons, but rather proof of the rigidified bicyclic geometry 1.
Resolution: Do not rely on 1D
1
H NMR splitting to confirm adjacency. Instead, use 2D COSY (which may still show weak cross-peaks due to long-range
4J
W-coupling) and HSQC to map the carbon-proton backbone.
Quantitative Data: Expected vs. Observed Coupling Constants
To aid in your spectral interpretation, refer to the table below comparing standard cyclopentanes to rigid bicyclo[3.1.0]hexanes 2.
Interaction Type
Typical Dihedral Angle (
θ
)
Bicyclo[3.1.0]hexane
3JHH
(Hz)
Standard Cyclopentane
3JHH
(Hz)
Cis (endo-endo or exo-exo)
~0°
7.0 – 10.0
6.0 – 8.0
Trans (endo-exo)
~90° – 120°
0.0 – 2.0 (Often undetectable)
3.0 – 5.0
Long-Range (
4J
W-coupling)
N/A
1.0 – 3.0 (Prominent across rigid core)
< 1.0
Q2: How can I definitively distinguish between the exo and endo isomers of a substituent on the cyclopropane ring?
A2: Because scalar couplings are unreliable in this system (as established in Q1), you must rely on through-space interactions. NOESY (Nuclear Overhauser Effect Spectroscopy) is the self-validating standard for this assignment. An exo substituent points away from the cyclopentane envelope, while an endo substituent points directly over the five-membered ring 3.
Sample Preparation: Prepare a high-concentration sample (30–50 mM) in a non-exchanging deuterated solvent (e.g.,
CDCl3
or
C6D6
). If peak overlap occurs in
CDCl3
, switch to
C6D6
to induce aromatic solvent-induced shifts (ASIS) and resolve multiplets.
Acquisition: Acquire a 2D NOESY (or ROESY for mid-sized molecules ~1000 Da) with a mixing time of 300–500 ms. This specific window captures transient dipole-dipole interactions while preventing false positives from spin diffusion.
Bridgehead Identification: Identify the cyclopropane bridgehead protons. These are highly shielded due to the cyclopropane ring current effect and typically appear between 0.5 and 1.5 ppm.
Cross-Peak Mapping (The Validation Step):
If Endo: The proton on the cyclopropane ring will show strong, diagnostic transannular NOE cross-peaks to the pseudo-axial protons of the cyclopentane ring.
If Exo: The proton will lack these transannular NOEs but will show strong correlations exclusively to the adjacent bridgehead protons.
Fig 1. NMR Characterization and Stereochemical Assignment Workflow for Bicyclo[3.1.0]hexanes.
Mass Spectrometry & Stability
Q3: My GC-MS/LC-MS data shows unexpected fragmentation patterns that look like an acyclic molecule. Is my bicyclic ring opening in the mass spectrometer?
A3: Yes, this is a highly common phenomenon.
The Causality: The fused three-membered ring possesses significant ring strain (~27.5 kcal/mol). Under hard ionization techniques like Electron Ionization (EI) or during Collision-Induced Dissociation (CID) in LC-MS/MS, the cyclopropane ring readily undergoes homolytic or heterolytic cleavage. This ring-opening occurs before standard functional group fragmentation. For example, bicyclo[3.1.0]hexan-3-one derivatives frequently exhibit a characteristic loss of carbon monoxide (
m/z
-28) coupled with ethylene loss, mimicking the fragmentation of a monocyclic or acyclic system .
Resolution: To observe the intact molecular ion (
M+
or
[M+H]+
), switch to softer ionization techniques such as Electrospray Ionization (ESI) with minimal fragmentor voltage, or Chemical Ionization (CI).
Q4: During forced degradation or biological assays, my bicyclo[3.1.0]hexane derivative appears to be isomerizing. I thought this scaffold was supposed to be rigid?
A4: The core scaffold is rigid, but exocyclic substituents can still epimerize under certain conditions.
The Causality: Bicyclo[3.1.0]hexanes are excellent bioisosteres for cyclohexanes specifically because they resist ring-flipping. For instance, replacing a cyclohexane with a bicyclo[3.1.0]hexane in DGAT1 inhibitors prevented the generation of active metabolites in vivo because the rigidified boat conformation cannot invert 4. However, if you have an acidic proton at an exocyclic
α
-position (e.g., adjacent to a carboxylic acid or ketone), base-catalyzed enolization can occur, leading to epimerization of that specific stereocenter.
Resolution: Ensure that your analytical HPLC methods are capable of separating diastereomers (using chiral stationary phases or extended gradients) to monitor exocyclic epimerization. Store samples in buffered solutions at physiological pH to prevent acid/base-catalyzed enolization.
Chemical Reactivity & Isolation
Q5: When attempting to functionalize the cyclopentane ring, I am getting unexpected ring-opened byproducts. How do I prevent this?
A5: The cyclopropane ring is susceptible to nucleophilic attack under specific conditions.
The Causality: Activated bicyclo[3.1.0]hexanes (e.g., those with electron-withdrawing groups conjugated to the ring system) can undergo nucleophilic ring-opening. Under acidic conditions in methanol, cleavage of the C1-C6 bond can yield 4-methoxycyclohexane derivatives. Conversely, under basic conditions, cleavage of the C1-C5 bond can yield 3-methoxymethylcyclopentanones .
Resolution:
Self-Validating Protocol for Intact Functionalization:
Avoid strong aqueous acids (e.g., HCl,
H2SO4
) during workup. Quench reactions exclusively with mild buffering agents like saturated
NH4Cl
or
NaHCO3
.
When performing reductions or Grignard additions, maintain strict anhydrous conditions and keep temperatures low (-78 °C to 0 °C) to favor 1,2-addition over cyclopropane ring-opening 3.
Monitor the reaction via TLC or rapid LC-MS. The disappearance of the highly shielded cyclopropane protons (~0.5 ppm) in crude NMR is the fastest, most reliable indicator of unwanted ring-opening.
References
Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogues. Oxford Academic.
Bicyclo[3.1.0]hexan-3-one. Benchchem.
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press.
Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. PMC / NIH.
A Comparative Guide to the Efficacy of (1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic Acid and Other Chiral Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional architectures is paramount. Chiral b...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional architectures is paramount. Chiral building blocks serve as the foundational keystones in this endeavor, enabling the synthesis of complex, stereochemically defined molecules with enhanced potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of available synthons, conformationally restricted amino acid analogues have garnered significant attention for their ability to impart rigidity into otherwise flexible peptide or small-molecule scaffolds. This guide provides a comparative analysis of the efficacy of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid , a unique bicyclic amino acid analogue, with other prominent chiral building blocks, namely other bicyclic proline analogues and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) .
The core principle underpinning the use of these building blocks is the concept of "pre-paying" the entropic cost of binding. By restricting the conformational freedom of a molecule, it is more likely to adopt the bioactive conformation required for optimal interaction with its biological target, leading to improved affinity and efficacy.
(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic Acid: A Constrained Serine/Proline Hybrid
(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is a structurally intriguing chiral building block that can be viewed as a conformationally restricted analogue of both serine and proline. The bicyclo[3.1.0]hexane core imparts a high degree of rigidity, significantly limiting the accessible conformational space of the molecule it is incorporated into. The presence of the oxygen atom at the 3-position introduces a polar feature and influences the overall geometry and electronic properties of the scaffold.
The bicyclo[3.1.0]hexane system is known to lock the five-membered ring into a "northern" (N-type) conformation, which can be advantageous for mimicking the sugar pucker of certain nucleosides or the turn structures in peptides. This conformational restriction can be a critical design element when targeting specific enzyme active sites or receptor binding pockets.
Caption: Structure of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid.
Bicyclic Proline Analogues: Mastering Conformational Control
Proline's unique cyclic structure already imparts significant conformational constraints on peptide backbones, making it a frequent constituent of β-turns. Bicyclic proline analogues take this rigidity a step further by introducing an additional ring system, further limiting the rotation around the φ and ψ dihedral angles. These building blocks have been successfully employed in the design of peptidomimetics with improved potency and stability.[1]
A diverse array of bicyclic proline analogues has been synthesized, each with distinct conformational preferences. For instance, the fusion of a second ring can force the proline puckering to be either Cγ-endo or Cγ-exo, which in turn influences the overall peptide conformation. This class of building blocks has been instrumental in the development of potent inhibitors for enzymes like arginase and dipeptidyl peptidase-IV (DPP-IV).[2]
Caption: A generic bicyclic proline analogue structure.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic): A Phenylalanine Mimic with a Twist
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally restricted analogue of phenylalanine.[3][4] Its rigid framework, where the side chain is cyclized back onto the backbone nitrogen, severely restricts the χ1 and χ2 dihedral angles. This has made Tic a valuable tool for probing the bioactive conformation of phenylalanine-containing peptides and has led to the development of potent and selective ligands for a variety of receptors, particularly G protein-coupled receptors (GPCRs).[3][5]
The incorporation of Tic has been a successful strategy in designing opioid receptor ligands and enzyme inhibitors.[3] A notable example is the development of the ACE inhibitor quinapril, where the substitution of proline with Tic in enalapril led to a more potent drug.[3]
General Workflow for Incorporation of Chiral Building Blocks into Peptides
The incorporation of these specialized amino acid analogues into peptide chains typically follows standard solid-phase peptide synthesis (SPPS) protocols. The key difference lies in the synthesis of the protected amino acid building block itself.
Caption: General workflow for peptide synthesis using custom chiral building blocks.
Synthesis of a Bicyclic Proline Analogue (Example)
The synthesis of bicyclic proline analogues often involves multi-step sequences. A representative example is the synthesis of an unsaturated fused bicyclic proline analogue reported by Gais and co-workers.[7]
Step 1: Synthesis of Sulfoximine Substituted α-Amino Acid Derivatives
Dissolve the allylic sulfoximine (2.0 mmol) in THF (20 mL) and cool to -78 °C.
Add n-BuLi (1.6 M in n-hexane, 2.2 mmol) dropwise and stir for 30 minutes.
Add neat ClTi(Oi-Pr)3 (4.0 mmol) dropwise and continue stirring at -78 °C for 30 minutes.
Remove the cooling bath and allow the mixture to stir at ambient temperature for 15 minutes.[7]
Step 2: Migratory Cyclization
Dissolve the freshly prepared (dimethylamino)sulfoxonium salt (1.0 mmol) in THF (20 mL).
Add DBU (1.1 mmol) dropwise at ambient temperature to induce cyclization.[7]
Note: This is a generalized protocol based on a literature procedure. Specific reaction conditions and purification methods will vary depending on the target molecule.
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)
The Pictet-Spengler reaction is a cornerstone for the synthesis of Tic and its derivatives.[5]
On-Resin Pictet-Spengler Cyclization for Tcc (a Tic analogue):
Load the N-terminal Tryptophan-peptide on the resin.
Treat the resin-bound peptide with a solution of an appropriate aldehyde and a mild acid, such as low concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
Allow the reaction to proceed until cyclization is complete.
Wash the resin and proceed with the next steps of peptide synthesis or cleavage.
Conclusion
The choice of a chiral building block is a critical decision in the drug design process, with significant implications for the biological activity and physicochemical properties of the final compound.
(1S,5S)-3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid offers a unique combination of rigidity and polarity, making it an interesting scaffold for exploring new chemical space, particularly as a constrained serine or proline mimic. Its application is still emerging, presenting an opportunity for novel drug design.
Bicyclic proline analogues provide an exceptional level of conformational constraint, allowing for the fine-tuning of peptide backbone geometry. Their synthetic complexity can be a drawback, but the potential gains in potency and stability often justify the effort.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a well-established and highly effective constrained phenylalanine analogue. Its hydrophobic nature and proven track record in successful drug candidates make it a reliable choice for restricting the conformation of aromatic residues.
Ultimately, the optimal choice of a chiral building block will depend on the specific therapeutic target, the desired mode of action, and the overall molecular design strategy. A thorough understanding of the conformational properties and synthetic accessibility of each building block is essential for making an informed decision and advancing the development of next-generation therapeutics.
References
Gais, H.-J.; et al. Asymmetric Synthesis of Unsaturated, Fused Bicyclic Proline Analogues through Amino Alkylation of Cyclic Bis(allylsulfoximine)titanium Complexes and Migratory Cyclization of δ-Amino Alkenyl Aminosulfoxonium Salts. J. Am. Chem. Soc.2003 , 125 (43), 13235–13249. [Link]
Meiberga, M. A. SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. 5th Conference of Doctoral Students and Young Scientists of the Faculty of Chemistry, 2022 . [Link]
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Dounay, A. B.; et al. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Med. Chem. Lett.2013 , 4 (11), 1083–1087. [Link]
Zhang, Y.; Fang, H.; Xu, W. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Curr. Protein Pept. Sci.2010 , 11 (8), 752–758. [Link]
Al-zeqri, R.; et al. Proline Derivatives in Organic Synthesis. Organic Chemistry Portal, 2007 . [Link]
García-Ramos, Y.; et al. On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Chem. Biol. Drug Des.2017 , 89 (4), 598-604. [Link]
Singh, P.; et al. Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Chemistry & Biodiversity, 2023 , 20 (1), e202200881. [Link]
Trabocchi, A.; et al. Structural diversity of bicyclic amino acids. Amino Acids2008 , 34 (1), 1–22. [Link]
Anderson, E. A.; et al. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Org. Lett.2025 . [Link]
Reddy, T. J.; et al. Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid (Tic) Derivatives by Cycloaddition Approaches. Eur. J. Org. Chem.2007 , 2007 (26), 4371-4380. [Link]
Ohta, E.; et al. Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. Molecules2020 , 25 (15), 3532. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13150523, 3-Azabicyclo(3.1.0)hexane. [Link]
Nagarathnam, B.; et al. Insights from the analysis of conserved motifs and permitted amino acid exchanges in the human, the fly and the worm GPCR clusters. BMC Struct. Biol.2008 , 8, 26. [Link]
Kumar, A.; et al. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Org. Biomol. Chem.2014 , 12 (31), 5826–5861. [Link]
Kim, D.; et al. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorg. Med. Chem. Lett.2008 , 18 (14), 4087–4091. [Link]
Salom, D.; et al. Comparative Analysis of GPCR Crystal Structures. Subcell. Biochem.2013 , 63, 13–41. [Link]
Wang, Y.; et al. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. Int. J. Mol. Sci.2022 , 23 (1), 444. [Link]
Keserű, G. M.; et al. Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. J. Chem. Inf. Model.2024 . [Link]
Singh, K.; et al. Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs. Front. Chem.2018 , 6, 430. [Link]
Clark, A. J.; et al. 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. J. Org. Chem.2001 , 66 (1), 315–319. [Link]
Ogasawara, Y.; et al. Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Org. Biomol. Chem.2020 , 18 (18), 3497–3500. [Link]
Ogasawara, Y.; et al. Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Request PDF, 2020 . [Link]
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Wang, X.; et al. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Org. Chem. Front.2016 , 3 (11), 1433–1437. [Link]
Validation Guide: (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid as a Constrained Synthetic Intermediate
This guide provides an in-depth validation of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, a conformationally constrained building block of significant interest to researchers, medicinal chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth validation of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, a conformationally constrained building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will objectively analyze its performance as a synthetic intermediate, compare it with prominent alternatives, and provide supporting experimental frameworks to underscore its value in modern chemical synthesis.
The Strategic Imperative for Conformational Constraint in Drug Design
In the pursuit of novel therapeutics, the ability to control molecular shape is paramount. Flexible, linear molecules often pay a significant entropic penalty upon binding to a biological target, as they must adopt a specific, rigid conformation. The incorporation of constrained scaffolds, such as bicyclic systems, pre-organizes a molecule into a bioactive conformation, which can lead to substantial improvements in binding affinity, selectivity, and overall pharmacological profiles.[1][2] Furthermore, replacing "flat," aromatic, sp2-rich moieties with rigid, sp3-rich scaffolds can enhance crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility and metabolic stability, a strategy often termed "escaping from flatland."[3][4]
(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid emerges as a compelling intermediate within this paradigm. Its unique architecture, featuring a fused cyclopropane and tetrahydrofuran ring system, imparts a well-defined three-dimensional structure. The integrated carboxylic acid provides a versatile chemical handle for elaboration, making it an ideal starting point for complex target synthesis.
Caption: Chemical structure of the title compound.
Comparative Analysis: Scaffolding Alternatives
The selection of a synthetic intermediate is a critical decision driven by the desired geometry, physical properties, and synthetic tractability. Here, we compare (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid with other prominent constrained intermediates.
Rigid, polar due to ether oxygen, serves as a constrained proline or amino acid surrogate.
Highly rigid, linear exit vectors (180°), established para-benzene isostere.[3][5]
Constrained proline analogue, introduces a basic nitrogen for salt formation or further functionalization.[6]
Saturated isostere for meta-substituted benzene rings, mimicking 120° exit vectors.[3][4]
Physicochemical Impact
Increases sp3 character and polarity, potentially improving solubility over non-polar analogues.
Significantly increases sp3 fraction, often improves solubility and metabolic stability.[7]
Introduces a basic center, impacting pKa and solubility profiles. Can act as a hydrogen bond acceptor/donor.
Improves solubility and reduces lipophilicity compared to its aromatic counterpart.[4]
Synthetic Accessibility
Accessible via enantioselective intramolecular cyclopropanation of allylic ethers.[8]
Synthesized from [1.1.1]propellane, with methods for direct borylation from acids now available.[5]
Scalable, stereoselective syntheses from pyroglutamic acid have been developed.[6]
Can be prepared via acid-catalyzed rearrangement of spirocyclic precursors.[3]
Primary Applications
Building blocks for nucleoside analogues (e.g., adenosine receptor ligands)[9][10], constrained peptides.
Widely used as a bioisostere for para-substituted phenyl rings in drug discovery.[3]
Used in developing potent inhibitors for targets like HCV NS3 protease; acts as a rigid proline mimic.[6]
Designed as a meta-benzene bioisostere in drug candidates like Sonidegib analogues.[4]
Experimental Validation: Protocols and Workflows
To substantiate the utility of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, we outline key experimental procedures for its synthesis and subsequent derivatization, providing a framework for its practical application.
Experiment 1: Enantioselective Synthesis via Intramolecular Cyclopropanation
This protocol is adapted from established methodologies for synthesizing bicyclo[3.1.0]hexane systems, which rely on a key intramolecular cyclopropanation step to ensure high stereochemical fidelity.[8]
Caption: Workflow for the synthesis of the title compound.
Methodology:
Diazoacetate Synthesis: To a solution of an appropriate enantiomerically pure allylic ether precursor in acetonitrile at 0°C, add 1.2 equivalents of glyoxylic acid ethyl ester tosylhydrazone followed by the dropwise addition of 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
Work-up and Isolation: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diazoacetate, which is used directly in the next step.
Cyclopropanation: Dissolve the crude diazoacetate in dry dichloromethane and cool to 0°C. Add a catalytic amount of Rhodium(II) acetate dimer (Rh₂(OAc)₄, ~1 mol%). Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. The reaction progress can be monitored by the disappearance of the diazo compound via TLC.
Purification: Upon completion, concentrate the reaction mixture and purify the resulting bicyclic ester by flash column chromatography on silica gel.
Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF and water. Add 2.0 equivalents of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours.
Final Isolation: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid.[11]
Experiment 2: Comparative Amide Coupling
This experiment demonstrates the utility of the carboxylic acid as a synthetic handle and compares its reactivity to a less constrained analogue, cyclopentanecarboxylic acid.
Caption: Comparative workflow for amide coupling reactions.
Methodology:
Reaction Setup: In two separate vials, dissolve 1.0 equivalent of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (Vial A) and cyclopentanecarboxylic acid (Vial B) in anhydrous N,N-Dimethylformamide (DMF).
Coupling Reagent Addition: To each vial, add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to pre-activate the carboxylic acids.
Amine Addition: Add 1.1 equivalents of benzylamine to each vial.
Reaction and Monitoring: Stir the reactions at room temperature for 4 hours. Monitor the conversion of the starting material by Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Analysis: Upon completion, dilute each reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layers over Na₂SO₄, filter, and concentrate.
Data Comparison: Determine the crude yield and purity for each reaction. The expectation is that both acids will perform efficiently, demonstrating that the steric environment of the bicyclic system does not impede standard coupling reactions, thus validating it as a robust synthetic intermediate.
Authoritative Grounding and Conclusion
The validation of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is firmly grounded in the principles of modern medicinal chemistry. Its rigid framework serves as an effective tool to constrain peptide conformations, mimicking natural turn structures or acting as novel amino acid surrogates.[12] This pre-organization is a well-established strategy for enhancing binding affinity by reducing the entropic cost of ligand binding.[1]
The introduction of the bicyclo[3.1.0]hexane scaffold in place of traditional furanose rings in nucleosides has been shown to significantly increase potency and selectivity for targets like the adenosine A3 receptor, highlighting the scaffold's favorable interactions within protein binding pockets.[13] Compared to alternatives like BCPs or azabicyclo[3.1.0]hexanes, the 3-oxabicyclo[3.1.0]hexane core offers a distinct spatial arrangement of substituents and polarity due to the ether oxygen, providing chemists with a unique tool to modulate physicochemical properties and explore new chemical space.[3][6]
References
Maiti, D. et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp)–H site selectivity. ResearchGate. Available at: [Link]
Grygorenko, O. O. et al. (2025). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Available at: [Link]
Li, C. et al. (2026). Direct synthesis of bicyclo[1.1.1]pentane (BCP) boronates from carboxylic acids. Nature Communications. Available at: [Link]
Gauthier, D. et al. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. PubMed Central. Available at: [Link]
Wilson, A. J. et al. Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. PubMed Central. Available at: [Link]
Monn, J. A. et al. Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Academia.edu. Available at: [Link]
Mykhailiuk, P. K. et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. Available at: [Link]
Müller, C. E. et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available at: [Link]
Schroeder, G. et al. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery. CSIRO Publishing. Available at: [Link]
Schepartz, A. et al. (2013). Template-constrained macrocyclic peptides prepared from native, unprotected precursors. PNAS. Available at: [Link]
Mechehoud, Y. et al. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Bentham Open. Available at: [Link]
Spolaore, P. et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Available at: [Link]
NextSDS. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. NextSDS. Available at: [Link]
Patent Record. Synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid ethyl ester. Google Patents.
BioVeritas. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. VeriXiv. Available at: [Link]
Müller, C. E. et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. Available at: [Link]
Bogen, S. L. et al. (2025). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. ResearchGate. Available at: [Link]
Wang, D. et al. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available at: [Link]
Müller, C. E. et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. PubMed Central. Available at: [Link]
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As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by bicyclic compounds. Whether dealing with constrained bicyclic peptides designed to disrupt protein-protein interact...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges posed by bicyclic compounds. Whether dealing with constrained bicyclic peptides designed to disrupt protein-protein interactions or rigid bicyclic small molecules (such as S1P1 agonists or bridged prolines), their complex 3D conformations, multiple stereocenters, and tendency to form closely related epimers demand rigorous purification strategies.
This guide objectively benchmarks the two dominant preparative techniques for isolating bicyclic compounds: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Preparative Supercritical Fluid Chromatography (SFC) . By analyzing the causality behind their chromatographic behaviors, we can establish self-validating workflows that maximize purity, recovery, and throughput.
The structural rigidity of bicyclic compounds fundamentally alters their interaction with stationary phases compared to linear analogs.
The Case for Preparative SFC in Bicyclic Small Molecules:
Supercritical Fluid Chromatography (SFC) utilizes supercritical carbon dioxide (CO₂) mixed with polar modifiers (e.g., methanol). Once above its critical point (74 bar, >32 °C), CO₂ exhibits the solvating power of a liquid but the diffusivity of a gas. For bicyclic heterocycles and bridged prolines, this low viscosity reduces resistance to mass transfer (the C-term in the van Deemter equation), resulting in exceptionally sharp peaks and high resolution of closely eluting epimers[1][2]. Furthermore, because the CO₂ evaporates instantly upon depressurization, the post-purification dry-down time is drastically reduced, enabling high-throughput library purification[3].
The Case for RP-HPLC in Bicyclic Peptides:
While SFC excels for lipophilic small molecules, highly polar bicyclic peptides often suffer from poor solubility in supercritical CO₂, leading to precipitation or peak broadening[1]. Bicyclic peptides synthesized via phage display or solution-phase fragment condensation often contain highly polar side chains and require denaturing conditions to prevent aggregation[4]. RP-HPLC remains the gold standard here. The use of aqueous/acetonitrile gradients with ion-pairing agents (like 0.1% TFA) efficiently resolves target bicyclic peptides from linear precursors and deletion sequences, albeit at the cost of high solvent consumption and lengthy lyophilization times[5][6].
To optimize success rates—which hover around 25-27% for individual techniques in crude library unguided purifications but jump by 30% when orthogonal methods are combined[3]—laboratories must implement a polarity-driven decision matrix.
Decision matrix for orthogonal purification of bicyclic compounds using RP-HPLC and SFC.
Quantitative Benchmarking Data
The following table synthesizes experimental performance metrics when purifying a standard 5 g batch of a crude bicyclic mixture containing ~30% major impurities. Data is aggregated from benchmark studies comparing solvent volume, time, and resolution[3][5].
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic checkpoint to verify the physical state of the separation.
Protocol A: Mass-Directed Preparative SFC for Bicyclic Small Molecules
Target: Lipophilic bicyclic heterocycles or bridged prolines[2].
Sample Preparation & Solubility Check: Dissolve the crude mixture in 1:1 Methanol:Dichloromethane (DCM) to a concentration of 50-100 mg/mL. Validation: The solution must be completely clear; particulate matter will instantly clog the Back Pressure Regulator (BPR). Filter through a 0.22 µm PTFE syringe filter.
Analytical Scouting: Inject 5 µL onto an analytical SFC column (e.g., 2-Ethylpyridine, 4.6 x 100 mm). Run a generic gradient of 5% to 50% Methanol (with 0.1% NH₃) in CO₂ over 5 minutes. Validation: Identify the target mass via MS. If the peak shape is broad, the basic additive (NH₃) is successfully suppressing secondary interactions with free silanols on the stationary phase.
Scale-Up & Equilibration: Transfer the method to a preparative column (e.g., 21 x 250 mm). Set the BPR to 120 bar and the column oven to 40 °C. Causality: Maintaining pressure and temperature above the critical point (74 bar, 32 °C) ensures the CO₂ remains in a supercritical state, preventing phase separation inside the column.
Fractionation & Recovery: Execute stacked injections. Trigger fraction collection using Selected Ion Monitoring (SIM) of the target's [M+H]+ mass.
Depressurization: Route the eluent through a cyclone separator. The CO₂ safely vents as a gas, leaving the purified bicyclic compound dissolved in a small volume of methanol, ready for rapid evaporation[3].
Protocol B: Preparative RP-HPLC for Constrained Bicyclic Peptides
Sample Preparation: Dissolve the crude peptide in Dimethyl Sulfoxide (DMSO) or 50% aqueous Acetonitrile. Causality: Bicyclic peptides can form hydrophobic aggregates; DMSO acts as a strong chaotropic agent to disrupt these intermolecular forces prior to injection.
Column Equilibration: Utilize a C18 preparative column (e.g., Phenomenex Luna C18, 50 x 250 mm). Equilibrate with 95% Mobile Phase A (H₂O + 0.1% TFA) and 5% Mobile Phase B (Acetonitrile + 0.1% TFA). Validation: Baseline UV absorbance at 214 nm should be stable, confirming complete equilibration of the ion-pairing agent (TFA) with the stationary phase.
Focused Gradient Elution: Based on analytical LC-MS, program a shallow, focused gradient (e.g., 15–35% B over 18.0 min) centered around the elution point of the target peptide[6]. This shallow slope is critical for separating the cyclic target from its linear, uncyclized precursor, which often differs by only a few Daltons.
Detection & Collection: Monitor UV at 214 nm (peptide backbone) and 254 nm (aromatic residues/protecting groups). Collect fractions based on threshold slope and MS confirmation.
Lyophilization: Pool fractions containing >95% purity. Flash-freeze in liquid nitrogen and lyophilize for 24-48 hours to yield the purified bicyclic peptide as a TFA salt[4].
References
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5EnYu2YL6o9okrI1kzYX1ygl9tG2mMc9WZDZ9hYQ35Uvanl6XcbdExmYSHWRfFuQoYCvuJZRTrs1OKCiNOqMtB7W68q1Q5TIDytq467n59U7O_R9DBvwq5kisKq7yfmEScqAf5Gw9MREqlPHlakmnnTkTnlXy4ALkNTp5UslOEJV0cEiwS_vTqSonVf-UOJfbGqDrNkrsrQn1dQ6gJCKm_zIhUs97XH0PMiX3QKuMXyB69A7ZpZKl_8c-Ah14hycoLpM6NlfdbtYwe91w5UI0A29k19bnhUVSKEe_Uyj_RQUK95Jo5McHRb4xh50ECV_bhcqjgfd4g_fkdkOqyet0YPDpRuAktj-tK2T1R0Pxv4rtNb8Zquox3T2Vs0EOribt1L9Q6A==]
A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfv_iwQMlMUFgAVwD8M47H6NEyRHBvHWd58A_nUoVxErAzTq7jC15dUkpR6-fHnqI9NnBDnDFDD_5J59IrGCxrfIOplS--0LKWucbH-mR89FS9kv5qaugfYlp1qNH2VBkvquj7xUBUcbZwKfulZ9lEud8PwhNkMbXPtZRWzPz5xaok4gtU6gm-qpUZW_K9byE=]
A Tale of Two Techniques: How to Choose between prep HPLC and prep SFC. Buchi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrOemjInfwf8AW4-sSzYeccw3bbIA2SYIw7dNzHwVe_72t76pC744bubSfj05RwdSxqFyrlr87BNTOUS1GjwKeieJgrdtto1sRZpnLepR4No9TNJRNiVDfMON1t5Hs8UK1GYni8hQneP2IoRwdJOVN7vc3f6UQsytW_hbqL279tbP3T6MRShcAshanPuM-DaRaQOwF9MPA3qTud7XYzxMgSmNkcoRAC1Sn5VESXzCBsfj9]
A Comparative Study on the Purification of Library Compounds in Drug Discovery Using Mass-Directed Preparative SFC and Preparative RPLC. LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV7RxXV3goJnz4yFmG8I5n6-KeV-EdO7X3-Ap336JqUuKVcAdQGvK3lCWTPXkA6V3-F3pgXdh57iJYtz5mcz21jWLrWYdYWfkeGPjlui-twEvTaDNb4Dpz4aXsWMe0yvtr_8ZfsQzwpR5kNmxYUApGrg7syxRs-_BYH7hh35PwSbj-4CchN5Fu0s4vD6Z5XkWFOqwz9HSGak6PXKFQsHubbnVkjupRED0nr8gIHiU9iJKJRbhUEyLYIvn71JAWTWdyYofiiGwU-g==]
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Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqz-e3qs7izjV9FFnF4W_S8RuPPC4ABo3iHNvQ8UFE7ObBOUV4PfOU1jWNr6rw3oaHHlX3g8c1Zz1SH0eLNqebJCbAktE8WfnrDY76tLFhIQcOb6rcdCtrgpTh8vWYSwQ8wwuIDOXUSqRrfO8=]
A Comparative Analysis of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Overcoming the Limitations of Ribose-Based Agonists
Executive Summary: The Shift to Conformational Constraint The adenosine A3 receptor (A3AR) is a highly sought-after therapeutic target due to its overexpression in inflammatory cells and cancer tissues, as well as its pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Shift to Conformational Constraint
The adenosine A3 receptor (A3AR) is a highly sought-after therapeutic target due to its overexpression in inflammatory cells and cancer tissues, as well as its profound role in mediating neuroprotection and analgesia[1]. Historically, A3AR agonists like IB-MECA and Cl-IB-MECA were built upon flexible ribose scaffolds. While these first-generation ligands demonstrated clinical utility, their inherent conformational flexibility limited their subtype selectivity, often resulting in off-target activation of A1 and A2A receptors[2].
The introduction of the bicyclo[3.1.0]hexane ring system—specifically the (N)-methanocarba modification—represents a paradigm shift in A3AR ligand design[1]. By replacing the oxygen-containing furanose ring with a rigidified carbocyclic system, chemists successfully locked the pseudoribose moiety into the "North" envelope conformation[3]. This guide provides an in-depth comparative analysis of these next-generation ligands, detailing the thermodynamic causality behind their enhanced performance and outlining the self-validating experimental protocols required to evaluate them.
The Thermodynamic Causality of Bicyclo[3.1.0]hexane Scaffolds
To understand why bicyclo[3.1.0]hexane-based ligands outperform their ribose counterparts, one must look at the thermodynamics of receptor-ligand binding. Flexible ribose rings exist in a dynamic equilibrium between various conformations (North, South, East, West) in aqueous solution. However, structural studies reveal that the A3AR binding pocket strictly accommodates the North (N) conformation[3].
When a flexible ribose ligand binds, it must undergo a conformational restriction, incurring a significant entropic penalty . The bicyclo[3.1.0]hexane scaffold eliminates this penalty. Because the fused cyclopropane ring permanently pre-organizes the molecule into the ideal North conformation, the thermodynamic energy is entirely directed toward receptor affinity rather than conformational adjustment[1][3]. When combined with specific substitutions—such as C2-arylethynyl groups that interact with Transmembrane Domain 2 (TM2) and N6-benzyl groups that engage extracellular loops—the result is a ligand with unprecedented affinity and selectivity[3].
Quantitative Performance Comparison
The structural rigidity of (N)-methanocarba nucleosides translates directly into superior pharmacological metrics. Flagship molecules like MRS5698 demonstrate a >3000-fold selectivity for the A3AR over other adenosine receptor subtypes, a massive improvement over the 50- to 100-fold selectivity seen with traditional ribose-based agonists[2].
Table 1: Pharmacological Profiles of Key A3AR Agonists
Because A3AR is a
Gi
-coupled receptor, its activation suppresses adenylyl cyclase activity, leading to a downstream reduction in cyclic AMP (cAMP)[4]. This specific pathway is the foundation for the functional assays described in the next section.
Diagram 1: The Gi-protein coupled signaling cascade initiated by bicyclo[3.1.0]hexane A3AR agonists.
Self-Validating Experimental Protocols
To objectively evaluate the performance of a novel bicyclo[3.1.0]hexane ligand against a ribose standard, researchers must employ a dual-assay approach: a radioligand binding assay to confirm structural affinity, followed by a functional cAMP assay to prove agonistic efficacy[1][4]. Both protocols below are designed as self-validating systems , meaning they contain internal controls that inherently prove the assay's accuracy without relying on external assumptions.
Purpose: To determine the inhibition constant (
Ki
) of the ligand at the A3AR.
Membrane Preparation: Harvest CHO or HEK-293T cells stably expressing human A3AR. Homogenize and centrifuge to isolate the membrane fraction.
Tracer Incubation: Incubate 10-20 µg of membrane protein with a constant concentration of a radiolabeled A3AR agonist (e.g.,
[125I]
I-AB-MECA or
[3H]
HEMADO) in a Tris-HCl buffer (pH 7.4) containing 10 mM
MgCl2
.
Competitive Displacement: Add the test ligand (e.g., MRS5698) in a 10-point concentration gradient (from 0.1 nM to 10 µM).
Self-Validation Step (Non-Specific Binding): In a parallel set of wells, add 10 µM of unlabeled NECA (a non-selective adenosine agonist). Any radioactivity detected in these wells represents non-specific binding (tracer sticking to plastic or non-receptor proteins) and must be subtracted from all other data points to isolate true A3AR binding.
Filtration & Analysis: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure radioactivity and calculate the
IC50
. Convert to
Ki
using the Cheng-Prusoff equation.
Purpose: High affinity does not guarantee agonism (the ligand could be an antagonist). This assay proves functional
Gi
activation[4].
Cell Seeding: Seed A3AR-expressing HEK-293T cells into 96-well plates.
Baseline Stimulation: Treat cells with 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, artificially spiking intracellular cAMP levels. This creates a high baseline, making the
Gi
-mediated inhibitory effect of the A3AR agonist easily measurable.
Agonist Treatment: Introduce the bicyclo[3.1.0]hexane ligand (0.1–10 µM) for 1 hour[4].
Self-Validation Step (Antagonist Reversal): In a control group, pre-incubate the cells with a highly selective A3AR antagonist (e.g., MRS1523) before adding the test agonist. If the test ligand is truly acting via the A3AR, the antagonist will block the cAMP reduction. If cAMP still drops, the test ligand is causing off-target effects, invalidating the compound.
Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA-based detection kit.
Diagram 2: End-to-end validation workflow for novel A3AR ligands.
Preclinical ADME-Tox and In Vivo Translation
The ultimate test of a ligand's superiority is its behavior in living systems. Bicyclo[3.1.0]hexane ligands exhibit distinct pharmacokinetic advantages over ribose-based molecules.
For instance, MRS5698 has been extensively profiled for its ADME-Tox parameters. It is highly stable in vitro, fails to inhibit major Cytochrome P450 enzymes (CYPs) at concentrations <10 µM, and exhibits low cellular toxicity[2][5]. In in vivo models of chronic neuropathic pain (such as the Chronic Constriction Injury model), MRS5698 successfully reverses mechanoallodynia[5]. Notably, despite a relatively low oral bioavailability (~5%), the structural stability of the methanocarba ring allows the compound to exert beneficial, long-lasting pain reversal effects for hours post-administration without triggering the cardiovascular side effects typically associated with A1 or A2A receptor activation[2][5].
Tosh, D. K., et al. "Efficient, large-scale synthesis and preclinical studies of MRS5698, a highly selective A3 adenosine receptor agonist that protects against chronic neuropathic pain." Purinergic Signalling (PMC).
Tosh, D. K., et al.
Tosh, D. K., et al. "2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization." ACS Medicinal Chemistry Letters (PMC).
Evaluating the cost-effectiveness of different synthetic methods for chiral intermediates
Evaluating the Cost-Effectiveness of Synthetic Methods for Chiral Intermediates: A Comparative Guide Chiral intermediates are the foundational building blocks of modern pharmacotherapy, comprising over 60% of small-molec...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating the Cost-Effectiveness of Synthetic Methods for Chiral Intermediates: A Comparative Guide
Chiral intermediates are the foundational building blocks of modern pharmacotherapy, comprising over 60% of small-molecule active pharmaceutical ingredients (APIs)[1]. For drug development professionals and process chemists, the economic viability of an API program often hinges on the synthetic route chosen to establish these stereocenters.
As a Senior Application Scientist, I approach route scouting not just as a chemical challenge, but as a techno-economic equation. The true cost of a chiral intermediate extends far beyond raw material prices and chemical yield; it is heavily dictated by the Environmental Factor (E-factor), downstream purification burdens, and capital expenditure (CapEx) for specialized equipment. This guide objectively compares the four primary methodologies for chiral synthesis, providing the mechanistic causality behind their costs and a self-validating experimental workflow for head-to-head evaluation.
Part 1: Mechanistic Causality and Economic Drivers
To understand the cost-effectiveness of a synthetic route, we must analyze the physical and chemical realities that drive its economics at scale. Historically, the pharmaceutical industry has operated with a notoriously high E-factor, ranging from 25 to 100 kg of waste per kg of product[2]. Modern process chemistry aims to drastically reduce this metric.
Classical Resolution (Diastereomeric Salt Formation)
The Mechanism: A racemic mixture is reacted with an enantiopure resolving agent (e.g., tartaric acid) to form separable diastereomeric salts, followed by crystallization.
The Economic Reality: While upfront CapEx and reagent costs are extremely low, the maximum theoretical yield is capped at 50% unless Dynamic Kinetic Resolution (DKR) is employed. This inherent inefficiency drives the E-factor to 50–100[1]. At a commercial scale, the cost of incinerating or remediating the discarded enantiomer often eclipses the savings from cheap reagents.
Chiral Pool Synthesis
The Mechanism: Utilizing naturally occurring, inexpensive chiral molecules (e.g., amino acids, carbohydrates, terpenes) as starting materials.
The Economic Reality: Highly cost-effective and atom-economical if the target molecule shares a structural backbone with the natural precursor. However, if extensive protection/deprotection and derivatization steps are required to mold the chiral pool precursor into the target, the E-factor and labor costs inflate rapidly, neutralizing the initial economic advantage.
Asymmetric Chemocatalysis (Transition Metal Catalysis)
The Mechanism: Employing chiral ligands complexed with transition metals (e.g., Rh, Ru, Ir) to induce asymmetry during transformations like hydrogenation.
The Economic Reality: Chemocatalysis offers a broad substrate scope and high turnover numbers (TON). However, the reliance on precious metals necessitates expensive downstream scavenging (e.g., using functionalized resins) to meet the ICH Q3D elemental impurity guidelines of ≤10 ppm[1]. Furthermore, asymmetric hydrogenations often require high-pressure hydrogen gas, demanding significant CapEx for specialized, blast-proof Hastelloy reactors.
Biocatalysis (Enzymatic Asymmetric Synthesis)
The Mechanism: Utilizing engineered enzymes (e.g., transaminases, ketoreductases) to catalyze stereospecific transformations under mild conditions.
The Economic Reality: Biocatalysis requires high upfront R&D investment for directed enzyme evolution. However, at a commercial scale, the marginal cost drops precipitously. Reactions run at ambient temperature and pressure in aqueous media, eliminating heavy metal costs and reducing the E-factor to 5–10[1].
Part 2: Quantitative Data Matrix
To anchor these methodologies in empirical data, we look at the industrial evolution of the chiral amine intermediate for Sitagliptin. The first-generation route utilized Rh-catalyzed asymmetric hydrogenation, while the second-generation route deployed an engineered
(R)
-selective transaminase[3]. The biocatalytic route reduced the manufacturing cost to €30.9/mol, which is €4.6/mol less than the rhodium-catalyzed process[4].
Selecting the optimal route is a function of molecular structure, development phase, and production scale. The following logical matrix dictates industrial route scouting.
Caption: Logical decision matrix for selecting chiral synthesis routes based on scale and cost.
Part 4: Self-Validating Experimental Protocol
To objectively evaluate the cost-effectiveness of Chemocatalysis vs. Biocatalysis for a novel chiral amine, you must run a head-to-head comparative protocol. This protocol is designed as a self-validating system : the analytical endpoints directly calculate the E-factor and hidden downstream costs.
Objective: Synthesis of a Chiral Amine from a Prochiral Ketone
Step 1: Parallel Reaction Execution
Method A (Chemocatalysis): Charge a high-pressure reactor with the prochiral ketone (1.0 eq),
[Rh(COD)Cl]2
(0.5 mol%), a chiral Josiphos ligand (0.55 mol%), and ammonium acetate in methanol. Pressurize with
H2
(250 psi) and heat to 50°C for 12 hours.
Method B (Biocatalysis): Charge a standard baffled flask with the prochiral ketone (1.0 eq), isopropylamine (amino donor, 5.0 eq), pyridoxal phosphate (PLP) cofactor (1 mM), and the engineered
ω
-transaminase (2 wt%) in a pH 7.5 phosphate buffer. Stir at 30°C for 12 hours. Causality Note: Isopropylamine is used to drive the equilibrium forward as it is converted to volatile acetone.
Method A Workup: Vent
H2
. Concentrate the mixture. To remove the Rhodium catalyst, dissolve the crude in EtOAc and treat with a functionalized silica scavenger (e.g., QuadraSil mercaptopropyl) for 4 hours. Filter and concentrate. Causality Note: Scavenging resins are expensive and often trap 2-5% of the API, artificially lowering the isolated yield and increasing the E-factor.
Method B Workup: Adjust the pH to 2.0 with HCl to precipitate the enzyme. Filter the denatured protein through a Celite pad. Adjust the filtrate to pH 10.0 with NaOH and extract the free-base chiral amine with MTBE. Concentrate. Causality Note: Protein precipitation can cause emulsions. If emulsions occur, in situ membrane extraction is a highly cost-effective alternative[4].
Step 3: Analytical Validation (The Self-Validating Matrix)
Do not rely solely on isolated yield. Validate the economics using the following triad:
Chiral HPLC (Stereoselectivity): Determine the
ee%
. Biocatalysis typically yields
>99.5%
, whereas Chemocatalysis often yields
90−95%
, requiring a subsequent (and wasteful) chiral crystallization step[4].
ICP-MS (Regulatory Compliance): Quantify residual Rhodium in Method A. If the result is
>10
ppm, an additional scavenging cycle is required, which drastically increases the cost/kg.
Gravimetric Mass Balance (E-Factor Calculation): Weigh all inputs (solvents, catalysts, buffers, resins) and subtract the mass of the pure isolated product. Divide the waste mass by the product mass. You will empirically validate that the aqueous biocatalytic route generates significantly less hazardous organic waste.
References
PharmTech. (2009). Green Chemistry in Pharmaceutical Applications. Pharmaceutical Technology. Available at:[Link]
ACS Publications. (2022). A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. ACS Sustainable Chemistry & Engineering. Available at:[Link]
Definitive Disposal Protocol for (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid: A Guide for Research Professionals
As a Senior Application Scientist, I understand that in the fast-paced world of drug discovery and chemical research, the lifecycle of a novel compound extends beyond its synthesis and application—it includes its safe an...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that in the fast-paced world of drug discovery and chemical research, the lifecycle of a novel compound extends beyond its synthesis and application—it includes its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid, ensuring the safety of laboratory personnel and environmental integrity. Our approach is built on a foundation of chemical principles and best practices in laboratory safety, designed to be a self-validating system for your operational needs.
Pre-Disposal Hazard Assessment
The molecular structure of (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid dictates its potential reactivity and toxicity. The presence of a carboxylic acid group confers acidic and potentially corrosive properties. The bicyclic ether structure, while generally stable, can be strained and may react with strong oxidizing agents. Many carboxylic acid-containing drugs can be associated with idiosyncratic drug toxicity, and their reactive metabolites warrant a cautious approach[1].
Based on analogous structures and general chemical principles, we can infer the following hazard profile.
Potential Hazard
Chemical Rationale
Primary Safety Precaution
Skin & Eye Irritation/Corrosion
The carboxylic acid functional group is acidic and can cause irritation or burns upon contact. Similar bicyclic compounds are classified as skin and eye irritants[2].
Always wear appropriate gloves, safety glasses with side shields or goggles, and a lab coat.
Respiratory Irritation
If aerosolized or if the compound is volatile (appears as a yellow oil), it may irritate the respiratory tract[2][3].
Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors or mists.
Unknown Systemic Toxicity
As a novel research chemical, the full toxicological profile is unknown. Many carboxylic acids exhibit low toxicity, but some can have significant biological effects[1][4].
Avoid all direct contact. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Environmental Hazard
Without ecotoxicity data, any release into the environment is unacceptable. Similar compounds can be toxic to aquatic life[5].
Prevent entry into drains, soil, or waterways. All waste must be collected for approved disposal[2].
Reactivity
Incompatible with strong bases and strong oxidizing agents[6].
Segregate from incompatible materials during storage and waste collection.
Personal Protective Equipment (PPE)
A robust defense is your primary safety tool. Based on the hazard assessment, the following PPE is mandatory when handling or preparing (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid for disposal:
Eye/Face Protection: Chemical safety goggles. A face shield should be used if there is a splash risk.
Hand Protection: Nitrile or neoprene gloves. Ensure gloves are compatible with the solvents used. Change gloves immediately if contaminated.
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
Respiratory Protection: Not typically required if handled exclusively within a functioning chemical fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Waste Disposal Decision & Segregation Workflow
The cardinal rule of chemical disposal is proper segregation. Never mix incompatible waste streams. The following diagram outlines the correct decision-making process for disposing of this compound.
Caption: Waste Disposal Decision-Making Process.
Primary Disposal Protocol: Licensed Contractor
For all forms of waste containing (1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid (pure compound, solutions in organic solvents, or concentrated aqueous solutions), the only universally safe and compliant method is disposal via a licensed environmental waste management company.
Step-by-Step Protocol for Waste Collection:
Select Appropriate Container: Use a clean, leak-proof container made of a material that does not react with acids or the solvents in use (e.g., borosilicate glass or high-density polyethylene)[7]. Do not use metal containers[7].
Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must clearly state:
"Hazardous Waste"
The full chemical name: "(1S,5S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid" and any other components (e.g., Methanol, Ethyl Acetate).
The approximate concentration of each component.
The associated hazards (e.g., "Corrosive," "Irritant").
Collect Waste: In a chemical fume hood, carefully transfer the waste into the labeled container. Do not fill the container beyond 90% capacity to allow for expansion[7].
Secure and Store: Tightly close the container. Clean the exterior of the container to remove any contamination. Store the container in a designated, well-ventilated hazardous waste storage area with secondary containment[7]. Ensure it is segregated from incompatible materials like bases and oxidizers.
Arrange for Disposal: Follow your institution's procedures to schedule a pickup with your licensed hazardous waste disposal contractor.
In-Lab Neutralization (Dilute Aqueous Waste ONLY)
This procedure is only acceptable for small quantities of dilute (<1%) aqueous solutions that do not contain any other regulated hazardous materials (e.g., heavy metals, other organic compounds). Always verify that this procedure is compliant with your institution's safety office and local wastewater regulations[8][9].
Causality: The purpose of neutralization is to convert the carboxylic acid into its corresponding carboxylate salt, which typically has a lower hazard profile and is permissible for sewer disposal if non-toxic[10]. We use a weak base like sodium bicarbonate to control the reaction rate, as it produces CO₂ gas, providing a visual indicator of the reaction's progress while preventing the rapid temperature increase associated with strong bases.
Step-by-Step Neutralization Protocol:
Preparation: Perform this procedure in a chemical fume hood. Wear all required PPE. Place a stir plate in the hood and place a beaker containing the dilute acidic waste on it. Add a magnetic stir bar.
Dilution: If not already dilute, dilute the waste with at least 10 parts water.
Begin Neutralization: While stirring, slowly and carefully add a 5% solution of sodium bicarbonate or sodium carbonate dropwise. Be prepared for gas (CO₂) evolution (foaming). The slow addition is critical to prevent the reaction from foaming over.
Monitor pH: Periodically, stop the addition of base and check the pH of the solution using a pH meter or pH paper.
Complete Neutralization: Continue adding base until the pH of the solution is stable between 6.0 and 8.0.
Final Disposal: Once neutralized, the solution can be flushed down a laboratory sink with at least 20 parts water[8].
Documentation: Record the neutralization procedure in your laboratory notebook.
Spill & Emergency Procedures
Immediate and correct action is critical in the event of a spill.
Minor Spill (in fume hood):
Alert colleagues in the immediate area.
Use an appropriate absorbent material (e.g., universal spill pads or a sodium bicarbonate-based neutralizer/absorbent) to contain and absorb the spill.
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (outside fume hood) or Personnel Exposure:
Evacuate: Immediately evacuate the laboratory and alert others.
Isolate: Close the laboratory doors and prevent re-entry.
Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide them with the chemical name and location of the spill.
Personnel Decontamination:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][6]. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[2][6]. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6].
References
NextSDS Chemical Substance Information. Database for chemical substance information. URL: [Link]
University of Alberta, Safety & Risk Services, In-Laboratory Treatment of Chemical Waste. Outlines procedures for in-lab waste treatment. URL: [Link]
Reed College, Hazardous Laboratory Chemicals Disposal Guide. Provides guidance on chemical incompatibilities. URL: [Link]
Indiana University, In-Lab Disposal Methods: Waste Management Guide. Details procedures for acid-base neutralization and sewer disposal. URL: [Link]
ChemSrc Entry for 3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI). Chemical data for a related compound. URL: [Link]
GAIACA, How to Dispose of Chemical Waste in a Lab Correctly. Best practices for laboratory waste storage and disposal. URL: [Link]
Unexpected isomerization of oxetane-carboxylic acids, ResearchGate. Highlights potential instability of related cyclic ethers. URL: [Link]
American Chemical Society, Hazardous Waste and Disposal Considerations. Guidelines for chemical disposal in educational settings. URL: [Link]
Government of Canada, Information Sheet on Carboxylic Acids Group. Screening assessment of several common carboxylic acids. URL: [Link]
Toxicity and Potential Dangers. The Saturated Monobasic Acids and their Esters. Review of carboxylic acid toxicity. URL: [Link]
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated, PubMed. Research on the mechanisms of toxicity for carboxylic acid drugs. URL: [Link]
Understanding biocatalyst inhibition by carboxylic acids, Frontiers. Discusses the biological effects of carboxylic acids. URL: [Link]